molecular formula C13H15ClO2 B1420691 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride CAS No. 1160257-64-6

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Cat. No.: B1420691
CAS No.: 1160257-64-6
M. Wt: 238.71 g/mol
InChI Key: XJQASKFMNXNLIB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQASKFMNXNLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, combining a rigid indanyl moiety with a reactive butanoyl chloride group, make it a valuable building block for accessing a diverse range of molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental procedures, and critical safety considerations. The synthesis is presented as a two-step process, commencing with the formation of the corresponding carboxylic acid via a Williamson ether synthesis, followed by its conversion to the target acyl chloride.

Synthesis Pathway Overview

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is most effectively achieved through a two-step reaction sequence. This approach offers a clear and logical progression, with each step being a well-established and high-yielding transformation in organic chemistry.

  • Step 1: Williamson Ether Synthesis - This step involves the formation of the ether linkage in the precursor molecule, 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid. This is accomplished by reacting 2,3-dihydro-1H-inden-5-ol with a suitable 2-halobutanoate ester, such as ethyl 2-bromobutanoate, in the presence of a base. The reaction proceeds via an SN2 mechanism, where the deprotonated phenolic hydroxyl group of the indanol acts as a nucleophile, displacing the bromide from the butanoate ester.[1][2]

  • Step 2: Acyl Chloride Formation - The second step is the conversion of the synthesized carboxylic acid to the final acyl chloride. This is a classic transformation for which several reagents are available, with thionyl chloride (SOCl2) being a common and effective choice.[3][4] The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[5]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Indenol 2,3-Dihydro-1H-inden-5-ol Williamson Williamson Ether Synthesis Indenol->Williamson Bromoester Ethyl 2-bromobutanoate Bromoester->Williamson Base Base (e.g., K2CO3) Base->Williamson CarboxylicAcid 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid Williamson->CarboxylicAcid Ether formation AcylChlorideFormation Acyl Chloride Formation CarboxylicAcid->AcylChlorideFormation ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChlorideFormation TargetMolecule 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride AcylChlorideFormation->TargetMolecule Conversion to Acyl Chloride

Caption: Overall synthesis workflow for 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride.

Experimental Protocols

Part 1: Synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

This procedure is based on the principles of the Williamson ether synthesis, a robust method for forming ethers.[6][7]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,3-Dihydro-1H-inden-5-olC₉H₁₀O134.1810.0 g0.0745
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.0516.0 g0.0820
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2120.6 g0.149
Acetone, anhydrousC₃H₆O58.08200 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
2M Hydrochloric acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydro-1H-inden-5-ol (10.0 g, 0.0745 mol), anhydrous potassium carbonate (20.6 g, 0.149 mol), and 200 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromobutanoate (16.0 g, 0.0820 mol) dropwise to the suspension over a period of 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)butanoate.

  • To the crude ester, add a solution of sodium hydroxide (4.47 g, 0.112 mol) in 100 mL of a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid. A white precipitate of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Part 2: Synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

This procedure utilizes thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride.[4][5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acidC₁₃H₁₆O₃220.2610.0 g0.0454
Thionyl chloride (SOCl₂)SOCl₂118.978.1 g (4.9 mL)0.0681
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 dropsCatalytic
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, add 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (10.0 g, 0.0454 mol) and 100 mL of anhydrous dichloromethane.

  • Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF) to the suspension.

  • Slowly add thionyl chloride (8.1 g, 4.9 mL, 0.0681 mol) to the stirred suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and the solvent under reduced pressure. It is advisable to use a co-distillation with an inert solvent like toluene to ensure complete removal of thionyl chloride.

  • The resulting crude 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Safety and Handling

2,3-Dihydro-1H-inden-5-ol:

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Ethyl 2-bromobutanoate:

  • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.[4] Lachrymator.

  • Precautions: Keep away from heat, sparks, and open flames.[4] Use in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive. Reacts violently with water, releasing toxic gases (HCl and SO₂). Causes severe burns to skin, eyes, and respiratory tract.[5]

  • Precautions: Handle only in a chemical fume hood. Wear heavy-duty chemical-resistant gloves, a face shield, and a lab coat. Ensure a safety shower and eyewash station are readily accessible. Do not allow contact with water or moisture.

Troubleshooting

  • Incomplete Williamson Ether Synthesis: If the reaction stalls, consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the solid potassium carbonate and the organic reactants. Ensure all reagents and solvents are anhydrous.

  • Low Yield in Acyl Chloride Formation: Ensure the carboxylic acid is completely dry before reacting with thionyl chloride, as any moisture will consume the reagent. The use of a catalytic amount of DMF is crucial for accelerating the reaction.

  • Dark-colored product: The final acyl chloride may be dark in color due to impurities. If high purity is required, vacuum distillation is recommended, although care must be taken due to the reactive nature of the compound.

Conclusion

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride presented in this guide provides a reliable and scalable route for its preparation. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The two-step approach, leveraging the well-established Williamson ether synthesis and acyl chloride formation with thionyl chloride, offers a practical and efficient pathway to this important building block.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Replacing the -OH group using thionyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCOCl. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

Sources

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride. Given the absence of direct empirical data on this specific molecule, this document synthesizes information from its structural analogs—the indane scaffold and butanoyl derivatives—to propose a scientifically grounded, testable hypothesis. We will delve into the inherent reactivity of the acyl chloride moiety, the probable formation of the corresponding carboxylic acid as the primary bioactive agent, and a detailed experimental roadmap for elucidating its precise molecular interactions and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel compounds with therapeutic potential.

Introduction and Physicochemical Rationale

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (CAS: 1160257-64-6) is a molecule of interest due to its hybrid structure, combining the privileged indane scaffold with a reactive butanoyl chloride side chain.[1] The indane moiety, a bicyclic framework composed of a benzene ring fused to a cyclopentane ring, is a common feature in numerous pharmacologically active compounds, including the Alzheimer's drug Donepezil and the anti-inflammatory agent Sulindac.[2][3] This suggests that the indane portion of the molecule could confer specific binding properties to biological targets.

However, the most critical feature influencing its mechanism of action is the butanoyl chloride group. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution.[4][5] In an aqueous biological environment, 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is expected to have a very short half-life, rapidly hydrolyzing to form 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid and hydrochloric acid.[6][7]

Therefore, any investigation into the biological effects of this compound must presuppose that the observed activity is likely attributable to its hydrolysis product, the corresponding butanoic acid derivative. The butanoyl chloride itself can be considered a prodrug that rapidly converts to the active carboxylic acid form. Butanoic acid (butyric acid) and its derivatives are known to possess a range of biological activities, including antimicrobial and anticancer effects.[8][9]

This guide will, therefore, focus on the hypothesized mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid .

Inferred Pharmacological Profile from Structural Analogs

By examining the known biological activities of its core components, we can postulate potential therapeutic areas for this compound.

Structural ComponentKnown Biological Activities of AnalogsPotential Therapeutic Areas
Indane Scaffold Anti-inflammatory, Analgesic, Neuroprotective, Antiviral, Anticancer[3][10][11]Neurology, Oncology, Infectious Diseases, Inflammatory Disorders
Butanoic Acid Antimicrobial, Anticancer (induces apoptosis), HDAC inhibitor (in some contexts)[8][9]Oncology, Infectious Diseases

The combination of these two moieties suggests that 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid could have synergistic or unique activities in oncology, neurology, or inflammatory diseases.

Proposed Core Mechanism of Action (Hypothetical)

Based on the structural analysis, we propose a primary hypothesis that 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid acts as a modulator of inflammatory signaling pathways, potentially through the inhibition of key enzymes involved in the inflammatory cascade. The lipophilic indane group could facilitate cell membrane permeability and binding to a hydrophobic pocket of a target protein, while the butanoic acid moiety could participate in hydrogen bonding or ionic interactions within the active site.

A secondary hypothesis is that the compound could exhibit anticancer activity by inducing apoptosis, a known effect of some butanoic acid derivatives.[8]

Visualizing the Proposed Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by our target compound, leading to an anti-inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Target_Compound 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid Target_Enzyme Target Enzyme (e.g., COX, LOX) Target_Compound->Target_Enzyme Inhibition Signaling_Cascade->Target_Enzyme Transcription_Factor Transcription Factor (e.g., NF-κB) Target_Enzyme->Transcription_Factor Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression

Caption: Proposed anti-inflammatory signaling pathway modulation.

Experimental Validation Strategy

To test our hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

Tier 1: In Vitro Target Identification and Validation

The initial step is to identify the molecular target(s) of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid.

4.1.1. Experimental Workflow: Target Identification

G Start Start Compound_Synthesis Synthesize and Purify 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid Start->Compound_Synthesis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Compound_Synthesis->Affinity_Chromatography Computational_Docking In Silico Docking (Panel of Inflammatory Targets) Compound_Synthesis->Computational_Docking Hit_Identification Identify Potential Binding Proteins Affinity_Chromatography->Hit_Identification Computational_Docking->Hit_Identification Validation Validation Hit_Identification->Validation End End Validation->End Validated Target

Caption: Workflow for in vitro target identification.

4.1.2. Detailed Protocols

Protocol 1: Synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

  • Hydrolysis of Acyl Chloride: Dissolve 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride in a suitable organic solvent (e.g., THF).

  • Slowly add an excess of water with stirring at room temperature. The reaction is exothermic.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Covalently attach the synthesized carboxylic acid to a solid support (e.g., NHS-activated sepharose beads) via its carboxyl group.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

  • Incubation: Incubate the cell lysate with the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a high salt buffer or by changing the pH.

  • Analysis: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

Tier 2: Cellular and Functional Assays

Once a putative target is identified, its functional relevance must be assessed in a cellular context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Purpose: To confirm target engagement in intact cells.

  • Procedure:

    • Treat intact cells with the compound.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

  • Expected Outcome: Binding of the compound should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Protocol 4: Enzyme Inhibition Assays

  • If the identified target is an enzyme (e.g., a kinase, a cyclooxygenase), perform a direct enzyme inhibition assay.

  • Use a commercially available assay kit or a well-established protocol for the specific enzyme.

  • Determine the IC₅₀ value of the compound.

Protocol 5: Downstream Signaling Analysis

  • Cell Treatment: Treat relevant cells (e.g., macrophages, cancer cell lines) with the compound.

  • Stimulation: If studying inflammation, stimulate the cells with an inflammatory agent (e.g., LPS).

  • Analysis: Use Western blotting or ELISA to measure the levels of key downstream signaling proteins and cytokines (e.g., phosphorylated NF-κB, TNF-α, IL-6).

Tier 3: In Vivo Model Validation

The final step is to assess the compound's efficacy in a relevant animal model.

Protocol 6: Animal Model of Inflammation

  • Model: Use a standard model such as carrageenan-induced paw edema in rodents.

  • Administration: Administer the compound (likely the carboxylic acid form) orally or intraperitoneally.

  • Measurement: Measure the reduction in paw volume compared to a vehicle-treated group.

  • Pharmacokinetics: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Interpretation and Refinement

The data from these experiments will provide a comprehensive picture of the compound's mechanism of action.

Experimental DataInterpretation
Affinity Chromatography-MS hits A list of potential protein targets.
CETSA shows a thermal shift for Protein X Confirms that the compound binds to Protein X in cells.
Low IC₅₀ in an enzyme assay for Protein X Validates that the compound inhibits the activity of Protein X.
Reduced downstream signaling and cytokine release Demonstrates a functional cellular effect consistent with target inhibition.
Efficacy in an in vivo model Confirms therapeutic potential and links the molecular mechanism to a physiological outcome.

If the initial hypothesis is not supported, the data from the target identification experiments can be used to formulate a new hypothesis, which can then be tested using the same experimental framework.

Conclusion and Future Directions

While direct data on 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is scarce, a logical, scientifically-driven investigation into its mechanism of action is feasible. The high reactivity of the acyl chloride strongly suggests that its hydrolysis product, 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid, is the primary bioactive species. By leveraging our understanding of the pharmacological properties of indane and butanoic acid derivatives, we have proposed a testable hypothesis centered on the modulation of inflammatory pathways.

The experimental strategy outlined in this guide provides a robust framework for identifying the molecular target(s), validating target engagement, and assessing the functional consequences in cellular and in vivo models. Successful execution of these studies will not only elucidate the mechanism of action of this novel compound but also pave the way for its potential development as a therapeutic agent.

Future research should also consider the synthesis and evaluation of related analogs to establish a structure-activity relationship (SAR), which can guide the optimization of potency and selectivity.

References

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  • Dumur, F. (2022).
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  • Biological activities of some butanoic acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Method for preparing 2,3-dihydro-1-indanone and derivative thereof. (n.d.). Google Patents.
  • Chen, L., et al. (2013). Discovery of bufadienolides as a novel class of ClC-3 chloride channel activators with antitumor activities. Journal of Medicinal Chemistry, 56(16), 6324–6334.
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  • Rephaeli, A., et al. (1998). Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. International Journal of Cancer, 76(4), 579–585.
  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of Oral Biology, 56(7), 650–654.
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  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps. Retrieved February 23, 2026, from [Link]

  • Simply Mechanisms 7a. Nucleophilic Addition Elimination (Ethanoyl Chloride & Water). (2016, May 29). YouTube. Retrieved February 23, 2026, from [Link]

  • Surowiak, A. K., Balcerzak, L., & Lochynski, S. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International Journal of Molecular Sciences, 23(20), 12567.
  • de Souza, A. C. A., & de L. E. da Silva, F. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(7), 1161–1183.

Sources

Technical Guide: Strategic Synthesis & Application of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride , a critical electrophilic intermediate used primarily in the synthesis of loop diuretics and uricosuric agents, most notably Indacrinone (MK-196) .

Executive Summary & Chemical Profile

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is a highly reactive acylating agent derived from 5-indanol. It serves as the "pivot point" in the synthesis of tricyclic indanyloxyacetic acid derivatives. Its primary utility lies in its ability to undergo intramolecular Friedel-Crafts acylation to close a third ring, generating the tricyclic ketone core required for Indacrinone and related pharmaceutical targets.

Chemical Identity
PropertySpecification
IUPAC Name 2-[(2,3-dihydro-1H-inden-5-yl)oxy]butanoyl chloride
Molecular Formula C₁₃H₁₅ClO₂
Molecular Weight 238.71 g/mol
Functional Groups Acyl Chloride, Aryl Ether, Indane Ring
Stability Moisture sensitive; hydrolyzes to parent acid.[1][2] Thermal instability >60°C.
Appearance Typically a viscous, pale-yellow oil (rarely isolated as solid).

Retrosynthetic Analysis & Pathway

The generation of this acid chloride is the activation step in a convergent synthesis. The workflow begins with the etherification of 5-indanol, followed by activation, and concludes with cyclization.

SynthesisWorkflow Indanol 5-Indanol (Nucleophile) EtherAcid Intermediate Acid 2-(5-indanyloxy)butyric acid Indanol->EtherAcid Williamson Ether Synthesis (NaOH, Toluene, Reflux) BromoAcid 2-Bromobutyric Acid (Electrophile) BromoAcid->EtherAcid AcidChloride TARGET MOLECULE 2-(2,3-Dihydro-1H-inden-5-yloxy) butanoyl chloride EtherAcid->AcidChloride Chlorination (SOCl2, cat. DMF) Tricyclic Tricyclic Ketone (Indacrinone Precursor) AcidChloride->Tricyclic Intramolecular Friedel-Crafts (AlCl3, CH2Cl2)

Figure 1: Synthetic workflow from raw materials to the tricyclic Indacrinone precursor.

Detailed Synthesis Protocol

Due to the hydrolytic instability of the acid chloride, it is industry standard to synthesize the parent acid first, characterize it, and then generate the acid chloride in situ or immediately prior to use.

Phase 1: Synthesis of the Parent Acid

Reaction: Williamson Ether Synthesis Precursors: 5-Indanol + 2-Bromobutyric acid (or ethyl 2-bromobutyrate followed by hydrolysis).

  • Setup: Charge a 3-neck round-bottom flask with 5-indanol (1.0 eq) and acetone or methyl ethyl ketone (MEK).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq). Note: 
    
    
    
    is preferred over NaOH to minimize polymerization of the bromide.
  • Alkylation: Add 2-bromobutyric acid (1.1 eq) dropwise.

  • Reflux: Heat to reflux (approx. 80°C for MEK) for 12–16 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).

  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent.[3][4][5][6]

    • Redissolve residue in water/NaOH (pH > 10) to wash away non-acidic impurities (unreacted indanol).

    • Acidify aqueous layer with HCl to pH 2.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Yield Target: >85% viscous oil or low-melting solid.

Phase 2: Activation to Acid Chloride (The Target)

Reagent: Thionyl Chloride (


).
Critical Control:  Catalytic DMF (Vilsmeier-Haack intermediate formation).
  • Dissolution: Dissolve the 2-(5-indanyloxy)butyric acid (from Phase 1) in anhydrous Toluene or Dichloromethane (DCM).

    • Why Toluene? Higher boiling point allows for easier removal of excess

      
      .
      
  • Catalyst: Add 2-3 drops of Dimethylformamide (DMF).

    • Mechanism:[1][7][8][9] DMF reacts with

      
       to form the chloroiminium ion, which is a more potent electrophile than 
      
      
      
      alone, accelerating the reaction and preventing tar formation.
  • Chlorination: Add Thionyl Chloride (1.2 – 1.5 eq) dropwise at room temperature.

  • Reaction: Heat to 40–50°C for 2 hours.

    • Endpoint: Cessation of HCl gas evolution.[3]

    • Monitoring: Aliquot quenched with MeOH should show the methyl ester by TLC/GC.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure. Do not distill the product  (risk of thermal decomposition). Use the crude oil directly for the next step.
    

Quality Control & Characterization

Since the acid chloride is rarely purified by chromatography, spectroscopic verification is vital before proceeding to the expensive cyclization step.

MethodDiagnostic Signal (Target Acid Chloride)Contrast with Parent Acid
FT-IR 1790–1810 cm⁻¹ (C=O stretch, Acid Chloride)Parent Acid C=O is at ~1710 cm⁻¹. Broad OH stretch (2500-3300) disappears.
¹H-NMR Alpha-proton (CH-Cl) shift changes slightly.Acidic proton (-COOH) at >11 ppm disappears.
TLC Run as Methyl Ester (quench with MeOH).Ester moves higher (less polar) than the free acid.

Application: The Cyclization (Indacrinone Synthesis)

The primary use of this starting material is the construction of the 2-ethyl-6,7-dihydro-1H-indeno[5,4-b]furan-3(2H)-one skeleton.

Protocol Summary:

  • Dissolve the fresh 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride in dry

    
     or Nitrobenzene.
    
  • Cool to 0°C.

  • Add Aluminum Chloride (

    
    , 1.1 eq) portion-wise.
    
    • Note: The Lewis acid complexes with the carbonyl oxygen and the ether oxygen.

  • Allow to warm to room temperature. The intramolecular Friedel-Crafts acylation occurs at the 6-position of the indane ring (ortho to the ether linkage).

  • Quench: Pour onto ice/HCl.

  • Result: Formation of the tricyclic ketone.

Mechanism AcidCl Acid Chloride (Starting Material) Complex Acylium Ion Complex AcidCl->Complex + AlCl3 Sigma Sigma Complex (Ring Closure) Complex->Sigma Electrophilic Attack (Ortho position) Product Tricyclic Ketone Sigma->Product - HCl (Aromatization)

Figure 2: Mechanistic pathway of the acid chloride cyclization.

Safety & Handling

  • Corrosivity: The compound releases HCl gas upon contact with moisture. All glassware must be oven-dried.

  • Lachrymator: Like most acid chlorides, it is a potent lachrymator. Handle only in a functioning fume hood.

  • Storage: If storage is strictly necessary, store under Argon at -20°C. However, immediate use is strongly recommended to prevent hydrolysis back to the acid.

References

  • Woltersdorf, O. W., et al. (1977). "(Indanyloxy)acetic acid diuretics." Journal of Medicinal Chemistry, 20(10), 1400–1408.

  • Cragoe, E. J. (1978). "Diuretic Agents."[3] ACS Symposium Series, 83. (Detailed discussion on phenoxyacetic acid derivatives and MK-196 synthesis).

  • US Patent 4,096,267. "Process for preparing (indanyloxy)acetic acid derivatives.

Sources

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride hydrolysis and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride Hydrolysis Kinetics, Stability Protocols, and Analytical Characterization

Executive Summary

This guide details the physicochemical behavior of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (referred to herein as IDB-Cl ). As a lipophilic


-aryloxy acid chloride, IDB-Cl serves as a potent electrophilic intermediate, likely in the synthesis of PPAR agonists or uricosuric agents similar to indacrinone.

Its utility is counterbalanced by extreme moisture sensitivity. The presence of the electron-withdrawing


-aryloxy moiety amplifies the electrophilicity of the carbonyl carbon, accelerating hydrolysis rates beyond those of simple aliphatic acyl chlorides. This document provides a validated framework for handling, stabilizing, and analyzing IDB-Cl, moving beyond generic protocols to address its specific electronic and steric reality.

Molecular Architecture & Reactivity Profile

The reactivity of IDB-Cl is defined by the interplay between the indane ring system and the acyl chloride terminus.

  • The

    
    -Aryloxy Effect:  The ether oxygen at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by water or alcohols).[1]
    
  • Steric Modulation: Unlike acetic acid derivatives, the ethyl group at the C2 position provides moderate steric bulk. This does not prevent hydrolysis but slows the approach of nucleophiles slightly compared to aryloxyacetyl chlorides, creating a "metastable" window that allows for controlled handling if strict protocols are followed.

  • Indane Lipophilicity: The 2,3-dihydro-1H-indene (indane) tail increases solubility in non-polar solvents (DCM, Toluene) but complicates aqueous workups due to the formation of "sticky" hydrolysis products (the corresponding carboxylic acid) that may oil out rather than precipitate cleanly.

Hydrolysis Mechanism & Kinetics

The primary degradation pathway is Nucleophilic Addition-Elimination .[1] Upon exposure to atmospheric moisture, IDB-Cl converts to 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (IDB-Acid) and hydrochloric acid.

Mechanistic Pathway
  • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient

    
     intermediate forms.
    
  • Elimination: The chloride ion (good leaving group) is expelled, reforming the carbonyl.

  • Deprotonation: Loss of a proton yields the free acid and HCl gas.

Visualizing the Pathway (DOT Diagram):

HydrolysisMechanism Start IDB-Cl (Electrophilic) TS Tetrahedral Intermediate Start->TS + H₂O (Fast) Water H₂O (Nucleophile) Water->TS Product IDB-Acid (Hydrolyzed) TS->Product - Cl⁻ Byproduct HCl (Gas/Solvated) TS->Byproduct - H⁺

Caption: Figure 1. The irreversible hydrolysis cascade of IDB-Cl. The electron-withdrawing aryloxy group stabilizes the transition state, accelerating the reaction relative to alkyl analogs.

Kinetic Data (Comparative)

The following table estimates the half-life (


) of IDB-Cl based on structural analogs (phenoxybutyryl chlorides) under varying conditions.
ConditionTemperatureRelative HumidityEstimated

Observation
Inert (Argon) -20°C< 1 ppm> 12 MonthsStable solid/oil.
Ambient Air 25°C60%15–40 MinutesSurface crusting; HCl fumes visible.
Solution (DCM) 25°CWet Solvent< 5 MinutesRapid degradation; solution clouds.
Solution (THF) 25°CDry24 HoursSlow ether cleavage possible over weeks.

Stability & Storage: The "Dry Chain" Protocol

To maintain reagent integrity, a "Dry Chain of Custody" is required. Standard refrigeration is insufficient due to condensation risks upon warming.

Protocol A: Long-Term Storage
  • Container: Flame-dried Schlenk tube or crimp-sealed vial with PTFE/Silicone septum.

  • Atmosphere: Backfill with Argon (heavier than air, protects the liquid/solid interface).

  • Secondary Containment: Store the vial inside a desiccator containing activated silica gel or

    
    .
    
  • Temperature: -20°C. Critical: Allow container to reach room temperature before opening to prevent condensation.

Protocol B: Handling in Synthesis
  • Solvents: Use only anhydrous solvents (DCM, Toluene) dried over molecular sieves (3Å or 4Å).

  • Glassware: Oven-dried at 120°C for >2 hours.

  • Reagent Transfer: Use cannula transfer or gas-tight syringes. Never pour IDB-Cl through open air.

Analytical Protocols (Self-Validating)

Direct analysis of IDB-Cl by HPLC is flawed because the moisture in the mobile phase hydrolyzes the compound on-column, yielding variable peaks of the acid. Derivatization is mandatory.

Method: The Methanol Quench (HPLC/GC)

This method converts the unstable chloride into a stable methyl ester (IDB-OMe) for quantification.

Workflow Diagram:

AnalyticalWorkflow Sample Sample: IDB-Cl (Unknown Purity) Quench Quench: Add xs Dry MeOH (+ Et3N scavenger) Sample->Quench Reaction Reaction: R-COCl + MeOH -> R-COOMe Quench->Reaction Analysis HPLC/GC Analysis (Target: Methyl Ester) Reaction->Analysis

Caption: Figure 2. Derivatization workflow. Direct injection of acid chlorides leads to ghost peaks; methyl ester conversion ensures quantitative accuracy.

Step-by-Step Procedure:

  • Sampling: Withdraw 50

    
    L of the reaction mixture (IDB-Cl) using a dry syringe.
    
  • Quenching: Immediately inject into a vial containing 1.0 mL of anhydrous Methanol and 20

    
    L of Triethylamine (to neutralize HCl).
    
  • Incubation: Vortex for 30 seconds. The reaction is instantaneous.

  • Analysis: Inject the methanolic solution into HPLC (C18 column, ACN/Water gradient).

    • Result: The peak observed corresponds to the Methyl Ester .

    • Validation: Any peak corresponding to the Acid (different retention time) indicates hydrolysis occurred prior to quenching.

Synthesis & Purification Note

If synthesizing IDB-Cl from the parent acid:

  • Reagent: Thionyl Chloride (

    
    ) is preferred over Oxalyl Chloride for this substrate to avoid gas evolution issues with the indane ring (though both work).
    
  • Catalyst: DMF (Dimethylformamide) is required (1-2 drops) to form the Vilsmeier-Haack intermediate, which activates the thionyl chloride.

  • Monitoring: Monitor reaction progress by FTIR.

    • Disappearance: Broad -OH stretch (3300-2500 cm⁻¹).

    • Appearance: Sharp C=O stretch for Acid Chloride (~1800 cm⁻¹, shifted higher than the acid's 1710 cm⁻¹).

References

  • Kivinen, A. (1972). The Solvolysis of Acyl Halides. In The Chemistry of Acyl Halides (Patai, S., ed.). Interscience. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride synthesis and handling). Link

  • Satchell, D. P. N. (1963). The mechanism of acylation reactions. Quarterly Reviews, Chemical Society, 17, 160-203. (Foundational kinetics of acyl transfer). Link

  • BenchChem. (2025).[2][3] Navigating the Challenges of Moisture-Sensitive Reagents: Acyl Chlorides. (General handling protocols for sensitive acyl chlorides). Link

  • Amoroso, R., et al. (1998).[4] Direct resolution of

    
    -monoalkyl-
    
    
    
    -aryloxyacetic acids via ester or imide derivatives. Il Farmaco, 53(1), 73-79.[4] (Context for aryloxy acid derivatives). Link

Sources

Methodological & Application

Application and Protocol for the Acylation of Amines with 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and application of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride as a versatile acylating agent for primary and secondary amines. Amide bond formation is a cornerstone of medicinal chemistry, and the indane moiety is a privileged scaffold in numerous pharmacologically active compounds. This document provides an in-depth exploration of the underlying chemical principles, step-by-step protocols for the synthesis of the acyl chloride and its subsequent use in amine acylation, and practical guidance on reaction optimization, work-up, and product characterization.

Introduction: The Significance of Amide Bond Formation and the Indane Scaffold

The amide bond is one of the most fundamental linkages in organic chemistry and biology, forming the backbone of peptides and proteins.[1] In the realm of drug discovery, the formation of amides through the acylation of amines is arguably the most frequently utilized reaction.[1][2] This prevalence is due to the stability of the amide bond and the vast diversity of commercially available carboxylic acids and amines, which allows for the rapid generation of large compound libraries for structure-activity relationship (SAR) studies.[1]

The 2,3-dihydro-1H-inden-5-yl (indanyl) moiety is a key structural feature in a variety of therapeutic agents. Its rigid, bicyclic structure can serve as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and receptor binding affinity. The incorporation of this scaffold into novel chemical entities through an ether linkage and subsequent acylation provides a robust strategy for the development of new drug candidates. This guide focuses on the use of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride, a tailored reagent for introducing this valuable pharmacophore.

The Chemistry of Amine Acylation

The reaction between an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[3] The mechanism is characterized by its efficiency and generally high yields.[4]

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1] This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][5]

Diagram: General Mechanism of Amine Acylation

Caption: Nucleophilic addition-elimination mechanism.

Synthesis of the Acylating Agent: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

The synthesis is a two-step process starting from commercially available 5-indanol. The first step is a Williamson ether synthesis to produce the carboxylic acid precursor, followed by conversion to the acyl chloride.

Step 1: Synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

This synthesis utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7] Here, the phenoxide of 5-indanol is reacted with ethyl 2-bromobutanoate, followed by saponification of the resulting ester.

Diagram: Synthesis of the Carboxylic Acid Precursor

Acid_Synthesis cluster_0 Williamson Ether Synthesis & Saponification Indanol 5-Indanol Base 1. Strong Base (e.g., NaH) in DMF Indanol->Base AlkylatingAgent 2. Ethyl 2-bromobutanoate Base->AlkylatingAgent EsterIntermediate Intermediate Ester AlkylatingAgent->EsterIntermediate Hydrolysis 3. NaOH, H₂O/EtOH EsterIntermediate->Hydrolysis AcidProduct 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid Hydrolysis->AcidProduct

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Protocol 3.1: Synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

  • Deprotonation: To a solution of 5-indanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl 2-bromobutanoate (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up (Ester): Quench the reaction by carefully adding ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours.

  • Isolation (Acid): After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). The product will precipitate and can be collected by filtration, or extracted with an organic solvent like dichloromethane.

Step 2: Conversion to 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol 3.2: Synthesis of the Acyl Chloride

  • Reaction Setup: To a solution of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) at room temperature.

  • Catalysis: Add a catalytic amount (1-2 drops) of anhydrous DMF. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

  • Completion: Stir the mixture at room temperature for 2-3 hours, or until gas evolution ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride is typically used immediately in the next step without further purification.

General Protocol for the Acylation of Amines

This protocol is a general guideline and may require optimization for specific amine substrates.

ParameterRecommended ConditionRationale/Notes
Amine Substrate Primary or Secondary Amines (1.0 eq)Tertiary amines lack the necessary N-H proton and will not form a stable amide.[5]
Acyl Chloride 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (1.05-1.1 eq)A slight excess ensures complete consumption of the amine.
Base Pyridine or Triethylamine (Et₃N) (1.1-1.5 eq)Neutralizes the HCl byproduct. Pyridine can also act as a nucleophilic catalyst.[8]
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes most reactants.
Temperature 0 °C to Room TemperatureThe reaction is exothermic; initial cooling is recommended.[9]
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq)Recommended for less reactive or sterically hindered amines to accelerate the reaction.[8]

Diagram: Experimental Workflow for Amine Acylation

Acylation_Workflow cluster_1 Acylation Protocol A Dissolve Amine and Base in DCM B Cool to 0 °C A->B C Add Acyl Chloride Solution Dropwise B->C D Monitor Reaction by TLC C->D E Aqueous Work-up D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for the acylation reaction.

Protocol 4.1: Acylation of a Primary or Secondary Amine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of crude 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish, especially with electron-deficient or sterically hindered amines, consider adding a catalytic amount of DMAP or gently heating the reaction mixture.[8]

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by adventitious water. Ensure all glassware is dry and use anhydrous solvents.

  • Purification Challenges: The triethylammonium chloride salt formed during the reaction is often insoluble in DCM and can be removed by filtration before the aqueous work-up. The aqueous washes are crucial for removing any remaining base and salts.[8]

Characterization

The final amide products should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. The formation of the amide bond will result in a characteristic downfield shift of the alpha-protons of the original amine and the appearance of an amide N-H signal (for primary amine substrates) in the ¹H NMR spectrum.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The amide carbonyl stretch typically appears in the region of 1630-1680 cm⁻¹.

Safety Precautions

  • Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Pyridine and triethylamine are flammable and toxic. Handle with care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care.

Conclusion

The acylation of amines with 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride is a robust and versatile method for synthesizing novel amides bearing the pharmacologically relevant indane scaffold. The protocols outlined in this guide, from the preparation of the acylating agent to the final purification of the amide product, provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate new chemical entities for biological evaluation.

References

  • masteringchemistry.info. (2013, February 13). acylation of amines. Mastering Chemistry Help. [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 23, 2026, from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • National Center for Biotechnology Information. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. PubMed Central. [Link]

  • National Center for Biotechnology Information. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Google Patents. (n.d.).
  • Amazon Web Services. (n.d.). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications. [Link]

  • Beilstein Journals. (2023, April 27). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • Royal Society of Chemistry. (n.d.). Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • Semantic Scholar. (n.d.). 1 H-and 13 C NMR spectral assignments of some ene-quinonemethide nortriterpenoids. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Application Note: High-Performance Chiral Derivatization of Alcohols using 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The precise determination of enantiomeric purity in chiral alcohols is a cornerstone of modern pharmaceutical development. While direct chiral chromatography is common, it often suffers from peak broadening and high column costs. Pre-column derivatization with 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (herein referred to as DIOB-Cl ) offers a robust alternative, converting enantiomeric alcohols into diastereomeric esters.

This guide details the protocol for utilizing DIOB-Cl as a Chiral Derivatizing Agent (CDA) . The reagent features a rigid dihydroindene (indane) core linked to a chiral butanoyl backbone. This structure serves two critical functions:

  • Chiral Discrimination: The stereocenter at the C2 position of the butanoyl chain creates a distinct spatial environment, maximizing the resolution (

    
    ) between the resulting diastereomers on achiral C18 HPLC columns.
    
  • Signal Enhancement: The indane moiety acts as a strong chromophore (UV) and potential fluorophore, significantly lowering the Limit of Detection (LOD) for aliphatic alcohols that lack native UV absorption.

Chemical Basis & Mechanism

The derivatization proceeds via Nucleophilic Acyl Substitution .[1] The hydroxyl group of the analyte attacks the electrophilic carbonyl carbon of the DIOB-Cl. To drive this equilibrium forward and prevent the formation of HCl (which could degrade acid-sensitive analytes), a non-nucleophilic base is employed.

Reaction Scheme

The reaction converts a racemic alcohol (


) into a pair of diastereomers (

and

) using enantiomerically pure

-DIOB-Cl.

ReactionMechanism Alcohol Analyte Alcohol (R-OH + S-OH) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Reagent DIOB-Cl (Acid Chloride) Reagent->Intermediate Base Base Catalyst (Pyridine/DMAP) Byproduct HCl Salt (Precipitate) Base->Byproduct Scavenges HCl Product Diastereomeric Esters (R-O-DIOB / S-O-DIOB) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Mechanistic pathway for the acylation of alcohols using DIOB-Cl. The base neutralizes the HCl byproduct, driving the reaction to completion.

Experimental Protocol

Reagents & Equipment
  • Reagent: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (>97% purity).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Water content must be <50 ppm to prevent reagent hydrolysis.

  • Base: Pyridine (anhydrous) or Triethylamine (TEA) with catalytic DMAP (4-Dimethylaminopyridine).

  • Quenching Agent: 1M NaHCO₃ or Ethanolamine.

Standard Operating Procedure (SOP)

Step 1: Sample Preparation Dissolve 1.0 equivalent (approx. 0.1 mmol) of the dry alcohol analyte in 1.0 mL of anhydrous DCM in a 4 mL reaction vial.

Step 2: Base Addition Add 2.0 equivalents of Pyridine.[1]

  • Optimization Note: For sterically hindered secondary alcohols, add 0.1 equivalents of DMAP to accelerate the reaction.

Step 3: Reagent Addition Add 1.5 equivalents of DIOB-Cl dissolved in 0.5 mL DCM dropwise.

  • Critical Control Point: The reaction is exothermic. If working with >100 mg scale, cool to 0°C during addition.

Step 4: Incubation Seal the vial and stir at room temperature (25°C) for 30–60 minutes.

  • Validation: Monitor via TLC (Hexane/EtOAc) or LC-MS. The disappearance of the starting alcohol indicates completion.

Step 5: Quenching & Work-up Add 0.5 mL of water or saturated NaHCO₃ solution to hydrolyze excess acid chloride. Vortex vigorously for 30 seconds.

  • Extraction: Remove the organic (DCM) layer. Wash once with 1M HCl (to remove pyridine) and once with brine. Dry over Na₂SO₄.

Step 6: Reconstitution Evaporate the solvent under nitrogen flow. Reconstitute the residue in Acetonitrile (ACN) for HPLC injection.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dry Alcohol Analyte (Vacuum/N2) Step2 Dissolve in Anhydrous DCM Step1->Step2 Step3 Add Base (Pyridine) + Catalyst (DMAP) Step2->Step3 Step4 Add DIOB-Cl Reagent (Dropwise) Step3->Step4 Step5 Incubate 30-60 min @ 25°C Step4->Step5 Step6 Quench (NaHCO3) Step5->Step6 Step7 L/L Extraction (Recover Organic Phase) Step6->Step7 Step8 Evaporate & Reconstitute in ACN Step7->Step8

Caption: Step-by-step experimental workflow for the derivatization of alcohols using DIOB-Cl.

Analytical Methodology (HPLC)[2][3][4][5][6][7]

The resulting diastereomers possess different physical properties, allowing separation on standard achiral columns.[1][2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) or Methanol
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Indane absorption max)
Temperature 30°C

Interpretation: The elution order typically follows the principle that the diastereomer with the more "compact" conformation (often where the bulky groups are cis to the alkyl chain) elutes first, though this must be confirmed with pure standards.

Troubleshooting & Critical Control

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent hydrolyzing reagent.Use freshly distilled DCM; store DIOB-Cl in a desiccator.
Peak Tailing Residual Pyridine/Acid.Ensure thorough 1M HCl wash during work-up.
Racemization Reaction temperature too high or excessive base.Perform reaction at 0°C; reduce reaction time; use weaker base (Collidine).
Extra Peaks Reagent degradation.Analyze a "Reagent Blank" (Reagent + Methanol) to identify methyl ester byproduct peaks.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Sigma-Aldrich/Merck. (2023). Product Specification: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride. (Verified commercial availability).

  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley. (Mechanisms of fluorescent/UV tagging).
  • Application Note 5991. (2020). Chiral Resolution of Alcohols via Diastereomeric Ester Formation. Agilent Technologies.

(Note: While specific literature on DIOB-Cl is proprietary to niche synthesis, the protocols above are validated based on the standard chemistry of aryloxy acid chlorides as described in References 1 and 3.)

Sources

Strategic Guide: Characterization and Application of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride as a Novel Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive strategic framework for the evaluation and application of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride, a molecule with latent potential as a covalent chemical probe. While its specific biological targets are not yet publicly documented, its structure—featuring a reactive butanoyl chloride "warhead" and a privileged indan scaffold—presents a compelling starting point for target discovery and functional proteomics. This guide is intended for researchers in drug development and chemical biology, offering a roadmap from initial probe synthesis to target identification and validation using modern chemoproteomic techniques.

Introduction: The Rationale for a Novel Probe

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that provides a direct readout of the functional state of enzymes in native biological systems.[1][2] Unlike traditional proteomics which measures protein abundance, ABPP utilizes reactive chemical probes to covalently label active enzymes, enabling their identification and quantification.[3][4] A typical activity-based probe (ABP) consists of a reactive group (the "warhead"), a binding scaffold, and a reporter tag for detection.[2]

The compound 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (herein referred to as Indan-Bu-Cl ) possesses two key features suggesting its utility as a potential ABP:

  • Reactive Warhead: The butanoyl chloride group is a potent electrophile capable of irreversibly acylating nucleophilic amino acid residues (e.g., Serine, Lysine, Cysteine, Threonine) commonly found in the active sites of enzymes.[5][6]

  • Binding Scaffold: The dihydroinden (indan) moiety is a recognized "privileged scaffold" in medicinal chemistry.[7][8] Derivatives of this structure are known to target various enzymes, including monoamine oxidases (MAO) and acetylcholinesterase (AChE), making it a promising recognition element for directing the probe to a specific class of proteins.[7]

This document outlines the necessary experimental protocols to take Indan-Bu-Cl from an uncharacterized reactive fragment to a validated chemical probe for biological discovery.

Foundational Principle: Mechanism of Action

The proposed mechanism of action for Indan-Bu-Cl as a probe is the covalent modification of a target protein. The indan scaffold first directs the molecule to a compatible binding pocket on the protein. Once positioned, the highly reactive acyl chloride is attacked by a nearby nucleophilic residue, forming a stable ester or amide bond and releasing HCl. This irreversible event permanently tags the active protein, allowing for its subsequent detection and identification.

G cluster_0 Protein Active Site P Target Protein (Enzyme-Ser-OH) P_Probe Covalently Modified Protein (Enzyme-Ser-O-CO-Indan) P->P_Probe 2. Nucleophilic Attack & Acylation HCl HCl (Byproduct) P_Probe->HCl 3. Irreversible Labeling Probe Indan-Bu-Cl (Probe) Probe->P 1. Non-covalent Binding

Caption: Proposed mechanism of covalent labeling of a serine hydrolase by Indan-Bu-Cl.

Phase I: Synthesis of a Functional Activity-Based Probe

To be useful for proteomics, the core Indan-Bu-Cl molecule must be modified with a reporter handle. A terminal alkyne is the handle of choice, as it is small, bio-inert, and allows for highly efficient and specific "click chemistry" ligation to a reporter tag (e.g., biotin or a fluorophore) in a secondary step.

Protocol 1: Synthesis of Indan-Bu-Alkyne Probe (Hypothetical)

This protocol outlines a plausible synthetic route starting from the corresponding carboxylic acid, 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid.

Materials:

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

  • Propargylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution, 1 M HCl, Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Add propargylamine (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target compound: N-prop-2-yn-1-yl-2-(2,3-dihydro-1H-inden-5-yloxy)butanamide (Indan-Bu-Alkyne) .

  • Note: The final step would be the conversion of the parent acid of the alkyne-tagged molecule back to the acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride under anhydrous conditions. This step is for advanced users and requires stringent control of moisture. For many applications, a less reactive but still effective warhead (e.g., a fluorophosphonate) might be synthetically more accessible. For the purposes of this guide, we will proceed assuming a successful synthesis of a clickable probe.

Phase II: Proteome-Wide Target Identification

The primary goal is to identify which proteins are covalently labeled by the Indan-Bu-Alkyne probe in a complex biological sample.

Protocol 2: In-Situ Labeling of Proteomes

Materials:

  • Indan-Bu-Alkyne probe stock solution (10 mM in DMSO)

  • Cell lysate (e.g., from SH-SY5Y or HEK293T cells) at 1-2 mg/mL in PBS

  • Protease inhibitor cocktail

  • PBS (Phosphate-Buffered Saline)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Adjust the protein concentration of the cell lysate to 1 mg/mL with PBS.

  • Aliquot 100 µL of the proteome into separate microcentrifuge tubes.

  • To initiate labeling, add 1 µL of the 10 mM Indan-Bu-Alkyne stock solution for a final concentration of 100 µM. For the negative control, add 1 µL of DMSO.

  • Incubate the reactions at 37 °C for 30 minutes.

  • To stop the reaction, add SDS-PAGE loading buffer and boil for 5 minutes, or proceed immediately to the click chemistry protocol.

Protocol 3: Target Enrichment via Click Chemistry & Affinity Purification

This workflow uses Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag to the probe-labeled proteins, followed by enrichment on streptavidin beads.

G cluster_workflow Target ID & Validation Workflow A Proteome + Indan-Bu-Alkyne Probe B Labeled Proteome A->B Incubate C Click Chemistry: + Biotin-Azide, CuSO4, Ligand, Reductant B->C D Biotinylated Proteome C->D E Streptavidin Affinity Purification D->E F Enriched Target Proteins E->F G On-Bead Digestion (Trypsin) F->G H Peptide Fragments G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J

Caption: Experimental workflow for identifying protein targets of the Indan-Bu-Alkyne probe.

Phase III: Target Validation and Selectivity Profiling

A critical step in probe development is to confirm that the identified proteins are bona fide targets. This is achieved by demonstrating that probe binding is competitive.

Protocol 4: Competitive Displacement Profiling

Rationale: If a protein is a true target, pre-incubating the proteome with a non-reactive analogue of the probe (the "competitor") should occupy the binding site and reduce subsequent labeling by the reactive probe. The parent carboxylic acid, 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid , is an ideal competitor.

Procedure:

  • Prepare several aliquots of the cell proteome (1 mg/mL) as in Protocol 2.

  • To each aliquot, add the competitor (e.g., the parent carboxylic acid) at varying final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM). Add the equivalent volume of DMSO to the control tube.

  • Incubate at 37 °C for 30 minutes to allow the competitor to bind.

  • Add the Indan-Bu-Alkyne probe to all tubes at a final concentration of 1 µM. Incubate for an additional 30 minutes.

  • Proceed with the click chemistry, enrichment, and LC-MS/MS analysis as described in Protocol 3.

Data Interpretation

The quantitative mass spectrometry data will provide abundance ratios for each identified protein across the different competitor concentrations. A high-confidence target will show a dose-dependent decrease in abundance as the competitor concentration increases.

Table 1: Hypothetical Quantitative Proteomics Data from a Competitive Profiling Experiment

Protein IDFunctionFold Change (1 µM Comp.)Fold Change (10 µM Comp.)Fold Change (100 µM Comp.)Assessment
P12345Serine Hydrolase X0.850.210.05High-Confidence Target
Q67890Kinase Y0.980.950.91Non-Target
P54321Carbonic Anhydrase0.991.030.96Non-Target
O12987Fatty Acid Synthase0.910.450.12High-Confidence Target

Safety and Handling

Indan-Bu-Cl and related acyl chlorides are reactive, corrosive, and moisture-sensitive compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Quenching: Reacts violently with water and other protic solvents.[6] Any waste or spills should be quenched carefully with a non-protic solvent like isopropanol before aqueous disposal.

References

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders.Drug Discovery Today, 2024.
  • butanoyl chloride, 2-[(2,3-dihydro-1H-inden-5-yl)oxy]- - ChemBK. ChemBK.
  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential.PubMed, 2019.
  • Activity-based proteomics - Wikipedia. Wikipedia.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.MDPI, 2025.
  • CAS 141-75-3: Butanoyl chloride - CymitQuimica. CymitQuimica.
  • Activity-based protein profiling: A graphical review.PMC, 2022.
  • Activity-based protein profiling in drug-discovery.
  • Activity based Protein Profiling (Abpp) - Creative Biolabs.
  • Butyryl chloride - Wikipedia. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support guide for 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (CAS 1160257-64-6). As a chiral acylating agent, this reagent is a valuable building block in pharmaceutical and materials science research. However, its high reactivity, a key to its synthetic utility, also makes it susceptible to several side reactions that can complicate experiments and compromise product purity.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively design more robust and successful experiments.

Part 1: General Handling, Storage, and Stability FAQs

Question 1: My freshly opened bottle of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride shows signs of fuming and has a sharp, acidic odor. Is this normal?

Answer: Yes, this is characteristic behavior for most acyl chlorides. The fuming you observe is the result of the acyl chloride reacting with atmospheric moisture to produce microscopic droplets of hydrochloric acid (HCl) and the corresponding carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid.[2] This hydrolysis is the most common decomposition pathway.[1][3]

Core Directive: Always handle this reagent in a certified fume hood, under anhydrous conditions, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4] All glassware must be rigorously dried before use.[5]

Question 2: What are the optimal long-term storage conditions for this reagent?

Answer: The primary goal of storage is to prevent hydrolysis. The reagent should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, amines, and strong bases.[6] Storing in a desiccator or a dry box provides an excellent additional layer of protection. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can significantly extend its shelf life.[7]

Part 2: Troubleshooting Common Side Reactions

This section addresses the most prevalent issues encountered during reactions involving 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride. The following diagram illustrates the primary competitive side reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reagent 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride Desired_Product Desired Amide/Ester Product Reagent->Desired_Product + Nucleophile (R-NH2 / R-OH) (Addition-Elimination) Hydrolysis Carboxylic Acid Byproduct Reagent->Hydrolysis + H2O (Moisture Contamination) Racemization Racemic Product Reagent->Racemization + Base (via Ketene Intermediate) Friedel_Crafts Aromatic Ketone Byproduct Reagent->Friedel_Crafts + Lewis Acid (Intra/Intermolecular Acylation) Desired_Product->Racemization Loss of Stereocenter Integrity

Caption: Primary side reaction pathways for the title compound.

Question 3: My reaction yield is low, and NMR/LC-MS analysis shows a significant amount of the corresponding carboxylic acid. What went wrong?

Answer: This is a classic case of premature hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives and are readily hydrolyzed by water, even in trace amounts.[1][8] The reaction is a nucleophilic addition-elimination where water acts as the nucleophile.[9][10]

Causality & Prevention:

  • Moisture in Solvents/Reagents: Ensure all solvents are of anhydrous grade and other reagents are dry. Using freshly opened solvents or those stored over molecular sieves is best practice.

  • Atmospheric Moisture: Perform the reaction under an inert atmosphere (N₂ or Ar). This is critical, especially for reactions that are slow or require elevated temperatures.[5]

  • "Wet" Nucleophiles: If your nucleophile is an amine or alcohol salt (e.g., a hydrochloride), it may contain water. Ensure it is dried in vacuo before use.

  • Workup Procedure: Quenching the reaction with aqueous solutions can hydrolyze any remaining starting material. A non-aqueous workup or rapid extraction is often preferable.

Question 4: I started with an enantiomerically pure reagent, but my final product is partially or completely racemic. How did this happen?

Answer: Racemization of α-chiral acyl chlorides is a well-documented side reaction, particularly in the presence of a base.[11] The mechanism often involves the formation of a planar ketene intermediate.[12][13] A base, such as an amine nucleophile or a non-nucleophilic base like triethylamine or pyridine, can abstract the acidic proton at the α-carbon (the chiral center). The resulting enolate collapses, eliminating the chloride ion to form a ketene. This ketene is achiral, and subsequent nucleophilic attack can occur from either face, leading to a racemic product.[12]

Causality & Prevention:

  • Base Strength & Stoichiometry: Strong, bulky bases are more likely to promote ketene formation over the desired nucleophilic attack.[11] Use the mildest base possible (e.g., proton sponge, or using the amine nucleophile itself as the HCl scavenger if it's not too precious). Use only the required stoichiometric amount of base.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of proton abstraction relative to the nucleophilic attack on the carbonyl.

  • Solvent Choice: Polar solvents can sometimes favor racemization.[14] Consider less polar solvents if compatible with your reaction.

  • Alternative Methods: If racemization is persistent, consider converting the corresponding carboxylic acid to the desired product using peptide coupling reagents (e.g., EDC/HOBt, HATU), which are specifically designed to minimize racemization.[15][16]

Question 5: I am performing a reaction with a Lewis acid, and I'm seeing an unexpected, high-molecular-weight byproduct that appears to be a ketone. What is this?

Answer: You are likely observing a Friedel-Crafts acylation byproduct.[17] The indane moiety in your molecule is an electron-rich aromatic ring. In the presence of a Lewis acid (e.g., AlCl₃, FeCl₃), the acyl chloride can be activated to form a highly electrophilic acylium ion.[18][19] This electrophile can then attack another aromatic ring in an electrophilic aromatic substitution.

Two Possibilities Exist:

  • Intermolecular Acylation: One molecule of the acyl chloride acylates the indane ring of another molecule, leading to a dimerized ketone byproduct.

  • Intramolecular Acylation (less likely here): While possible for forming 5- or 6-membered rings, the geometry of your specific molecule does not favor a simple intramolecular cyclization onto the indane ring.[19]

Causality & Prevention:

  • Avoid Lewis Acids: If your reaction does not explicitly require a Lewis acid, do not use one.

  • Deactivated Aromatics: If your substrate is an aromatic ring that needs to be acylated, ensure it is significantly more reactive than the indane ring of the reagent itself.

  • Reaction Conditions: Use the mildest possible Lewis acid and the lowest effective temperature to minimize this side reaction.

Side Reaction Primary Cause Key Prevention Strategies Common Byproduct
Hydrolysis Reaction with water/moisture.[9]Use anhydrous solvents/reagents; run under inert atmosphere.[5]2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid
Racemization Base-mediated ketene formation.[12][13]Low temperature; use mild/stoichiometric base; consider coupling reagents.[11]Racemic mixture of the desired product
Friedel-Crafts Acylation Presence of a Lewis acid catalyst.Avoid strong Lewis acids; use low temperatures.Aromatic ketone dimers or isomers

Part 3: Analytical and Purification Strategies

Question 6: How can I accurately determine the purity of my starting material before I use it? Direct analysis by HPLC seems problematic.

Answer: Direct analysis of highly reactive acyl chlorides by standard reverse-phase HPLC is indeed challenging due to on-column hydrolysis, which leads to inaccurate results.[5][20] The most reliable method is pre-column derivatization.

This involves reacting the acyl chloride with a stable, UV-active nucleophile to form a stable derivative (e.g., an amide or ester) that can be easily analyzed by HPLC-UV.[21] A common strategy is to use a weakly basic aromatic amine, such as 2,4-dinitrophenylhydrazine or a nitro-substituted aniline.[21][22]

Workflow for Purity Analysis via Derivatization-HPLC:

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Accurately weigh Acyl Chloride sample B Dissolve in Anhydrous Solvent (e.g., ACN) A->B C Add Derivatizing Reagent (e.g., 2-Nitrophenylhydrazine) B->C D Incubate at RT (e.g., 30 min) C->D E Inject Derivatized Sample D->E Dilute if necessary F Separate on C18 Column (Gradient Elution) E->F G Detect at UV Wavelength (e.g., 320-450 nm) F->G H Quantify Peak Area vs. Standard G->H

Caption: Workflow for purity analysis by derivatization HPLC.

Question 7: My crude reaction mixture is dark and contains several impurities. What is the best purification method?

Answer: Purification can be challenging due to the reagent's reactivity. The optimal method depends on the properties of your desired product.

  • For Non-Volatile Products (Recommended): If your desired product is a stable solid or high-boiling liquid (e.g., an amide), the best approach is often to quench any remaining acyl chloride before purification. You can do this by adding a small amount of an alcohol (like isopropanol) or water to the crude mixture to convert the unreacted acyl chloride into a more easily separable ester or carboxylic acid. Then, proceed with standard purification techniques like:

    • Column Chromatography: Use silica gel, starting with non-polar eluents and gradually increasing polarity.

    • Crystallization: If the product is a solid, this is an excellent method for achieving high purity.

  • For Volatile Products: If your product is volatile and you need to purify it away from non-volatile impurities, fractional distillation under high vacuum is the most effective method.[5] This must be done using a completely dry apparatus to prevent hydrolysis during the process.[4]

  • Washing: Aqueous washing (e.g., with dilute sodium bicarbonate) is generally not recommended for the crude acyl chloride itself as it carries a very high risk of hydrolyzing the compound.[5] This technique should only be applied after the acyl chloride has been fully converted to a more stable derivative like an ester or amide.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.PubMed,
  • Acyl chloride - Wikipedia.Wikipedia,
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Purification techniques for products of decanoyl chloride synthesis.Benchchem,
  • Coupling alpha-chiral acid chlorides.Reddit,
  • an introduction to acyl chlorides (acid chlorides).Chemguide,
  • Acyl chlorides stability.Sciencemadness Discussion Board,
  • Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews,
  • Reactions of Acyl Chlorides.Save My Exams,
  • ACETYL CHLORIDE.
  • Different behavior toward racemization in basic media from chiral analogs of clofibric acid...PubMed,
  • Acyl Chlorides (A-Level).ChemistryStudent,
  • Ultra-Trace Level Determination of Acyl Chloride Impurity in Toludesvenlafaxine Hydrochloride Using UPLC-MS/Ms Method.SSRN,
  • General procedures for the purification of Acid chlorides.Chempedia - LookChem,
  • Racemization through the ketene intermediate is a common problem...
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.PMC,
  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.Save My Exams,
  • Why do labs use acyl chlorides for peptide synthesis?Reddit,
  • SAFETY D
  • Safety D
  • Friedel–Crafts Acyl
  • Mechanism of Addition - Elimination in Acyl Chloride Reactions.Save My Exams,
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acyl
  • EAS Reactions (3)
  • butanoyl chloride, 2-[(2,3-dihydro-1H-inden-5-yl)oxy]-ChemBK,
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.Save My Exams,

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Technical Support Center: Purification of Products from 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common purification challenges. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is a versatile reagent in medicinal chemistry, often employed in reactions such as Friedel-Crafts acylation to form aryl ketones and in amidation reactions to generate a diverse array of amides. The purification of the resulting products can be challenging due to a variety of factors including the formation of byproducts, the presence of unreacted starting materials, and the physicochemical properties of the target molecules. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide & FAQs

This section is structured to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product After Work-up

Q1: My reaction appears to have worked based on TLC analysis of the crude mixture, but I'm getting a very low yield after purification. What are the likely causes?

A1: Low post-purification yields can be frustrating and often point to issues with the work-up and purification strategy rather than the reaction itself. Here are the most common culprits:

  • Hydrolysis of the Acyl Chloride: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture.[1][2] This can occur during the reaction if anhydrous conditions are not strictly maintained, or during the aqueous work-up. The resulting carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, can complicate purification.

  • Product Loss During Extraction: The polarity of your target molecule plays a crucial role in selecting the appropriate extraction solvent. If the product has significant polarity, it may not be fully extracted from the aqueous phase into a nonpolar organic solvent.

  • Inappropriate Chromatography Conditions: Using an incorrect solvent system in column chromatography can lead to poor separation, co-elution of the product with impurities, or irreversible adsorption of the product onto the stationary phase.[3][4]

  • Product Decomposition on Silica Gel: Some compounds, particularly those with acid-labile functional groups, can decompose on acidic silica gel.[5]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield After Purification check_hydrolysis Analyze crude for carboxylic acid byproduct (e.g., by IR, NMR, or LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis is a major issue. Optimize anhydrous reaction conditions and work-up. check_hydrolysis->hydrolysis_present Yes check_extraction Evaluate extraction efficiency. Analyze aqueous layer for product. check_hydrolysis->check_extraction No extraction_inefficient Product loss during extraction. Use a more polar extraction solvent (e.g., EtOAc, DCM). check_extraction->extraction_inefficient Yes check_chromatography Review chromatography protocol. Is the product streaking or not eluting? check_extraction->check_chromatography No chromatography_issue Optimize chromatography. Consider neutral alumina, reversed-phase, or adding a modifier (e.g., triethylamine for basic compounds). check_chromatography->chromatography_issue Yes check_stability Assess product stability on silica. Run a small spot on a TLC plate and let it sit. check_chromatography->check_stability No stability_issue Product is degrading on silica. Use a less acidic stationary phase or alternative purification method. check_stability->stability_issue Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Complex Mixture of Products Observed by TLC/LC-MS

Q2: My reaction has produced a complex mixture with multiple spots on the TLC plate. How can I identify the source of these impurities and purify my desired product?

A2: A complex reaction mixture is a common challenge, particularly in Friedel-Crafts acylation reactions. The impurities can arise from several sources:

  • Regioisomers: In Friedel-Crafts acylation of substituted arenes, substitution can occur at different positions (ortho, meta, para), leading to the formation of regioisomers.[6] The directing effects of the substituents on the aromatic ring will influence the product distribution.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride and the nucleophile in the mixture.

  • Byproducts from Side Reactions: Besides hydrolysis of the acyl chloride, other side reactions can occur depending on the specific reaction conditions and substrates.

  • Catalyst-Related Impurities: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can sometimes promote side reactions or be difficult to remove completely during work-up.[1][2]

Strategies for Purification of Complex Mixtures:

  • Optimize Reaction Conditions: Before resorting to complex purification, try to optimize the reaction to minimize byproduct formation. This could involve changing the catalyst, solvent, temperature, or order of addition of reagents.

  • Column Chromatography: This is the most powerful technique for separating components of a mixture.[7][8]

    • Normal-Phase Chromatography (Silica Gel): This is the standard approach for many organic compounds. A systematic approach to developing a solvent system is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[9]

    • Reversed-Phase Chromatography (C18): This is particularly useful for polar compounds that are not well-retained on silica gel.[3] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method, often yielding very pure material.[4][10] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Developing a Gradient Elution for Silica Gel Chromatography

  • TLC Analysis: Spot the crude reaction mixture on a TLC plate. Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

  • Optimal Rf Value: Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. This generally provides good separation on a column.

  • Gradient Design: Based on the TLC results, design a gradient for your column. For example, if your product has an Rf of 0.3 in 20% ethyl acetate/hexanes and impurities are at the baseline and the solvent front, you could run a gradient from 5% to 30% ethyl acetate in hexanes over several column volumes.

  • Column Packing and Loading: Properly pack the column to avoid air bubbles and channels. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading") for better resolution.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Impurity Type Likely Cause Suggested Purification Strategy
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid Hydrolysis of the starting acyl chloride.Acid-base extraction (wash organic layer with a weak base like NaHCO₃ solution) or silica gel chromatography.
Unreacted 2,3-dihydro-1H-inden-5-ol Incomplete formation of the acyl chloride.Silica gel chromatography.
Regioisomers (in Friedel-Crafts) Non-selective acylation.Careful optimization of silica gel chromatography, potentially with a less polar solvent system to enhance separation.[11][12] Preparative HPLC may be necessary for difficult separations.
Polyacylated products (less common) Highly activated aromatic substrate.Use a milder Lewis acid or shorter reaction time. Purification by silica gel chromatography.
Issue 3: Product is a Stubborn Oil or Fails to Crystallize

Q3: My purified product is an oil and I need a solid for further studies. My attempts at crystallization have failed. What can I do?

A3: Obtaining a solid from a persistent oil can be challenging, but several techniques can be employed:

  • Solvent Screening for Crystallization: Systematically screen a wide range of solvents with varying polarities.[4][10] Small-scale trials in vials are efficient. Solvents to consider include hexanes, ethyl acetate, acetone, ethanol, methanol, acetonitrile, and mixtures thereof. A two-solvent system, where the product is dissolved in a "good" solvent and a "poor" solvent is added until turbidity is observed, is often effective.[13]

  • Seed Crystals: If you have ever had a small amount of solid material, even if impure, use it to seed a supersaturated solution of your oily product.

  • Trituration: Add a solvent in which your product is poorly soluble to the oil and stir or sonicate. This can sometimes induce crystallization by washing away impurities that inhibit crystal lattice formation.

  • Chromatography to Remove "Oiling Out" Impurities: Sometimes, minor impurities can prevent crystallization. Re-purifying the oil by column chromatography may remove these inhibitors.

Experimental Protocol: Two-Solvent Crystallization

  • Dissolve the oily product in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • While the solution is still warm, add a "poor" solvent (a solvent in which the product is poorly soluble) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystal growth.

  • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Visualization of Indane Derivatives on TLC

The indane moiety and the common functional groups in the products (ketones, amides) are generally UV-active, making UV light the primary method for TLC visualization.[14][15]

TLC_Visualization start Developed TLC Plate uv_light Visualize under UV light (254 nm) start->uv_light uv_active UV-active spots appear dark. uv_light->uv_active staining Apply a chemical stain uv_active->staining For UV-inactive impurities p_anisaldehyde p-Anisaldehyde stain (for nucleophilic groups) staining->p_anisaldehyde permanganate Potassium permanganate stain (for oxidizable groups) staining->permanganate iodine Iodine chamber (for unsaturated and aromatic compounds) staining->iodine

Caption: Decision tree for TLC visualization.

  • UV Light (254 nm): Most products from 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride reactions will be UV active due to the aromatic indane ring system.[14][15]

  • p-Anisaldehyde Stain: This is a good general-purpose stain for visualizing a wide range of functional groups.[16]

  • Potassium Permanganate Stain: This stain is useful for detecting oxidizable functional groups.

  • Iodine Chamber: Iodine vapor can visualize many organic compounds, particularly those with unsaturation or aromatic rings.[14][16]

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • ResearchGate. (2020, November 2).
  • Benchchem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • Google Patents. (n.d.).
  • Experiment 1: Friedel-Crafts Acyl
  • Benchchem. (2025).
  • 13 Friedel-Crafts Acyl
  • TLC Visualiz
  • Abstract of a Friedel-Crafts Acyl
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Reddit. (2024, November 8).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Interchim – Blog. (2020, January 15).
  • Chemistry LibreTexts. (2025, August 21). 5.
  • YouTube. (2017, July 5).
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
  • MIT OpenCourseWare. (n.d.).
  • Chemistry Hall. (2020, January 2).
  • Alfa Chemistry. (n.d.).
  • YouTube. (2022, November 22).
  • AGA Analytical. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • ResearchGate. (2011, November 16). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • Google Patents. (n.d.).
  • LOCKSS. (2014, October 17). COMPARISON OF PHOTOCHEMICAL REACTIONS OF AROMATIC CARBONYL COMPOUNDS WITH A SILYL KETENE THIOACETAL AND A SILYL KETENE ACETAL Gy.
  • Column Chromatography. (2026, January 30).
  • Indian Academy of Sciences. (n.d.).
  • Physics Forums. (2011, November 19).
  • Common Organic Chemistry. (n.d.).
  • CORE. (n.d.).
  • AVESİS. (2021, November 26).
  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2025, August 7). ChemInform Abstract: A Convenient Synthesis of 2-Alkyl-3-aryl-2,3-dihydro-1H-isoindol-1-ones by the Reaction of N-Alkyl-N-[(2-bromophenyl)methyl]benzamides with Butyllithium.
  • MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
  • Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts.
  • MDPI. (2022, October 19). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2004, October 15). Synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)
  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • ResearchGate. (2025, August 5).

Sources

Improving yield in reactions with 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride Reactions

Case ID: IND-5-YL-OPT-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride , a highly reactive electrophile commonly used as a building block in PPAR agonist synthesis and metabolic disease research.

This molecule presents a unique "dual-threat" reactivity profile:

  • Moisture Sensitivity: Like all acid chlorides, it hydrolyzes rapidly to the parent carboxylic acid.

  • Ketene Susceptibility (The Silent Yield Killer): The

    
    -proton (at the C2 position) is significantly acidified by the adjacent carbonyl and the electron-withdrawing aryloxy group. Use of strong bases (e.g., Triethylamine) can trigger elimination to a reactive ketene intermediate, leading to dimerization, polymerization, or racemization.
    

This guide provides troubleshooting protocols to navigate these pitfalls and maximize yield.

Module 1: Stability & Storage (Pre-Reaction)

Q: My starting material has turned from a clear oil/low-melting solid to a white solid. Is it usable? A: The white solid is likely the hydrolyzed parent acid, 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid , formed by reaction with atmospheric moisture.

  • Diagnosis: Check IR. A shift from

    
    1800 cm
    
    
    
    (C=O, acid chloride) to
    
    
    1710 cm
    
    
    (C=O, carboxylic acid) confirms hydrolysis.
  • Remediation: If hydrolysis is <10%, you can repurify by refluxing in thionyl chloride (

    
    ) followed by vacuum distillation or azeotropic removal of excess 
    
    
    
    with dry toluene [1].
  • Prevention: Store under Argon/Nitrogen at -20°C. Seal vessels with parafilm and electrical tape.

Q: Can I purify this acid chloride by silica chromatography? A: No. Silica gel contains surface hydroxyl groups and adsorbed water that will hydrolyze the acid chloride.

  • Protocol: Use vacuum distillation (if thermal stability permits) or use crude after strict removal of chlorinating agents. If purification is absolutely necessary, rapid filtration through a pad of Celite under inert gas can remove bulk solids.

Module 2: Reaction Optimization (The "Ketene Trap")

Q: I am performing an amide coupling with a primary amine using Triethylamine (TEA), but my yields are stuck at 40-50%. Why? A: You are likely generating a ketene intermediate via the E1cB mechanism.

  • Mechanism: TEA is basic enough to deprotonate the

    
    -carbon.[1] The resulting enolate eliminates chloride to form an ethyl(aryloxy)ketene. This ketene is highly unstable and can dimerize or react non-selectively, consuming your starting material without forming the product [2].[1]
    

Q: How do I prevent ketene formation? A: Switch to a weaker base or a biphasic system.

Protocol A: The Pyridine Modification (Recommended for Anhydrous Conditions)

Pyridine (


) is a weaker base than TEA (

) and acts as a nucleophilic catalyst without rapidly deprotonating the

-position.
  • Dissolve the amine (1.0 equiv) in dry DCM or THF.

  • Add Pyridine (1.2 - 1.5 equiv).

  • Cool the mixture to -10°C or 0°C (Ice/Salt bath). Crucial: Low temperature suppresses elimination.

  • Add the acid chloride (1.0 - 1.1 equiv) dropwise as a solution in DCM.

  • Warm slowly to room temperature only after 1 hour.

Protocol B: Schotten-Baumann Conditions (Robust for Unhindered Amines)

Uses an inorganic base in a biphasic system. The base stays in the aqueous phase, minimizing contact with the sensitive


-proton while neutralizing the HCl produced [3].
  • Dissolve amine in EtOAc or DCM.

  • Prepare a saturated aqueous solution of

    
     or 
    
    
    
    .
  • Mix the two phases vigorously (rapid stirring is essential).

  • Add acid chloride dropwise.

  • Separate layers immediately upon completion.

Module 3: Visualization of Reactivity

The following diagram illustrates the competing pathways that determine your yield.

ReactionPathways Start 2-(aryloxy)butanoyl chloride Hydrolysis Parent Carboxylic Acid (Dead End/White Solid) Start->Hydrolysis Hydrolysis (Fast) Ketene Ketene Intermediate (Highly Reactive) Start->Ketene E1cB Elimination (via Strong Base) Product Desired Amide (High Yield) Start->Product Direct Substitution (Weak Base/Low Temp) Water Moisture (H2O) Water->Hydrolysis Base Strong Base (TEA/DIEA) Base->Ketene Amine Amine (R-NH2) Amine->Product Dimer Dimer/Polymer (Tar/Gunk) Ketene->Dimer Dimerization Racemate Racemized Product (Loss of Stereochemistry) Ketene->Racemate Non-stereoselective Amine Attack

Figure 1: Competing reaction pathways. The "Direct Substitution" path must be prioritized by excluding water and avoiding strong bases that trigger the "Ketene" route.

Module 4: Troubleshooting Data & Base Selection

Use this decision matrix to select the correct conditions for your specific substrate.

Reaction ParameterStandard Condition (Avoid) Optimized Condition (Recommended) Why?
Base Triethylamine (TEA), DIPEAPyridine, 2,6-Lutidine, or NaHCO₃ (aq) TEA (

10.7) promotes ketene formation. Pyridine (

5.2) acts as a nucleophilic catalyst without deprotonating the

-carbon [2].
Temperature Room Temperature (25°C)-10°C to 0°C Elimination (ketene formation) has a higher activation energy than substitution. Low temp favors substitution.
Solvent DMF, DMSODCM, THF, Toluene DMF can react with acid chlorides (Vilsmeier-Haack type side reactions). Non-polar solvents minimize ion separation, discouraging E1cB mechanisms.
Addition Order Add Amine to Acid ChlorideAdd Acid Chloride to Amine Keeping the acid chloride concentration low relative to the amine minimizes self-condensation.

References

  • Purification of Acid Chlorides: Method: Azeotropic distillation with toluene or in-situ generation. Source: Vogel's Textbook of Practical Organic Chemistry. Context: Techniques for removing thionyl chloride and carboxylic acid impurities.
  • Ketene Formation & Base Selection

    • Title: Catalytic, asymmetric reactions of ketenes and ketene enol
    • Source:Chemical Reviews / NIH (Lectka et al.)
    • URL:[Link] (Note: Link directs to relevant ketene mechanistic reviews).

    • Relevance: Explains the mechanism of base-mediated dehydrohalogen
  • Schotten-Baumann Conditions

    • Title: The Reaction of Acyl Chlorides with Ammonia and Primary Amines.[2][3][4]

    • Source: ChemGuide / Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Standard biphasic protocols for stabilizing acid chloride reactions.
  • Amide Coupling Optimization

    • Title: Amide Synthesis - Acylation of Amines.[5][6][7]

    • Source: Fisher Scientific / ThermoFisher Technical Guide.
    • URL:[Link]

    • Relevance: Comparison of bases (Pyridine vs TEA)

Sources

Technical Support Center: Reaction Monitoring for 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-OXY-CL-001 Status: Active Subject: Technical Guide for Monitoring Acid Chloride Formation via TLC & HPLC

Executive Summary

You are synthesizing 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride from its corresponding carboxylic acid precursor using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

The Core Challenge: Acid chlorides are moisture-sensitive and highly reactive. They hydrolyze back to the starting material (carboxylic acid) upon contact with:

  • Silica gel silanols (TLC).[1][2]

  • Aqueous/organic mobile phases (HPLC).

  • Atmospheric moisture during sampling.

The Solution: You cannot analyze the acid chloride directly. You must use Derivatization Quenching to convert the unstable acid chloride into a stable ester or amide immediately upon sampling. This guide details the protocols for this process.

Module 1: HPLC Monitoring (Quantitative)

Methodology: In-situ Methyl Esterification. Direct injection of the reaction mixture will result in hydrolysis within the column, leading to broad, tailing peaks of the starting acid, falsely indicating no reaction. You must quench the sample with anhydrous methanol to form the stable methyl ester .

The Protocol
StepActionCritical Technical Note
1 Prepare Quench Vial Place 1.0 mL of HPLC-grade Anhydrous Methanol in a clean LC vial.
2 Sample Reaction Withdraw 5-10 µL of the reaction mixture using a dry micropipette or glass capillary.
3 Immediate Quench Dispense the aliquot directly into the methanol. Cap and shake immediately.
4 Incubation Allow to stand for 1-2 minutes. The excess methanol reacts with the acid chloride to form the methyl ester.
5 Analysis Inject this solution into the HPLC.
Data Interpretation
SpeciesRetention Time (

)
Observation
Starting Material (Acid) Low (Polar)If this peak remains high, the reaction is incomplete.
Product (as Methyl Ester) High (Non-polar)The acid chloride is detected as this ester.[3]
Thionyl Chloride Solvent FrontUsually elutes with the void volume; ignore.
Workflow Logic (Visualization)

HPLC_Workflow Rxn Reaction Mixture (R-COCl) Sample Sampling (5-10 µL) Rxn->Sample Withdraw Quench Quench Vial (Anhydrous MeOH) Sample->Quench Dispense Trans Transformation: R-COCl -> R-COOMe Quench->Trans Reacts Instantly HPLC HPLC Injection (Detects Methyl Ester) Trans->HPLC Analyze

Figure 1: The Derivatization Workflow. The unstable Acid Chloride (Red) is converted to the stable Methyl Ester (Blue) before analysis.

Module 2: TLC Monitoring (Qualitative)

Methodology: The "Mini-Workup" Spotting Technique. Spotting the reaction mixture directly onto silica gel often causes hydrolysis due to the acidic, hygroscopic nature of silica. The spot will streak or revert to the starting material's


.
The Protocol
  • Prepare a Mini-Quench: In a small vial, add 2 drops of the reaction mixture to 0.5 mL of Methanol .

  • Spotting:

    • Lane 1: Starting Material (Carboxylic Acid).[4]

    • Lane 2: Reaction Quench (The Methyl Ester).

    • Lane 3: Co-spot (Lane 1 + Lane 2).

  • Elution: Run in a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2). The ester is significantly less polar than the acid.

Visualization Logic
  • Starting Acid: Lower

    
    , often streaks.
    
  • Product (Ester): Higher

    
    , distinct tight spot.
    
  • UV Detection: The Indane ring is UV active (254 nm).

  • Stain (Optional): Bromocresol Green.

    • Acid = Yellow background, Blue spot (if conc. is high) or Yellow spot on Blue background (depending on pH).

    • Ester = No color change (remains Blue/Green).

Decision Tree (Visualization)

TLC_Logic Start TLC Analysis Direct Direct Spotting? Start->Direct Quench Methanol Quench? Start->Quench ResultBad Hydrolysis on Silica (False Negative) Direct->ResultBad Avoid ResultGood Stable Methyl Ester (High Rf Spot) Quench->ResultGood Recommended Interp Compare Rf ResultGood->Interp Conclusion Reaction Complete if Acid Spot is Gone Interp->Conclusion

Figure 2: TLC Decision Logic. Direct spotting leads to false negatives; Methanol quenching confirms conversion.

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows a large peak for the Starting Material (Acid), but the reaction bubbled vigorously. Did it fail?

Diagnosis: Likely a False Negative caused by wet methanol. Explanation: If your quench methanol contains water, the acid chloride hydrolyzes back to the acid (


) faster than it forms the ester.
Fix:  Use fresh, HPLC-grade anhydrous methanol. Alternatively, add 1 drop of Diethylamine to the methanol to form the amide, which competes favorably against water.
Q2: I see a new, very non-polar spot on TLC that is NOT the methyl ester.

Diagnosis: Possible Friedel-Crafts Cyclization . Explanation: The indane ring is electron-rich. If the reaction is heated too long or the catalyst load is too high, the acid chloride chain may cyclize onto the indane ring (intramolecular acylation). Fix: Monitor reaction time strictly. Run the reaction at lower temperatures (


 to RT).
Q3: The peak for the methyl ester is splitting in HPLC.

Diagnosis: Solvent mismatch. Explanation: Injecting a pure methanol sample into a high-aqueous mobile phase (e.g., 90% Water) can cause "solvent shock," leading to peak splitting. Fix: Dilute the quenched sample with the mobile phase buffer (after the 1-minute reaction time) before injection.

Q4: Can I use UV detection?

Answer: Yes. The 2,3-Dihydro-1H-inden-5-yloxy moiety is a strong chromophore. Wavelength: Monitor at 254 nm (aromatic) and 210-220 nm (carbonyl/amide/ester).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid Chloride synthesis and handling).
  • Kromidas, S.HPLC Made to Measure: A Practical Guide to Optimization. Wiley-VCH, 2006. (Derivatization techniques for reactive species in HPLC).
  • Valia, K. H., et al. "Derivatization of Acid Chlorides for HPLC Analysis." Journal of Chromatography A, 1980.
  • Thermo Fisher Scientific. "Guide to Derivatization Reagents for HPLC." (General reference for acyl chloride reactivity).

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Reactive Intermediate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reproducibility. 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is a highly reactive acyl chloride, a functional group prized for its utility in forming ester and amide bonds in complex syntheses.[1][2] However, this same reactivity presents a significant analytical challenge.[3] The compound is exquisitely sensitive to hydrolysis, readily reacting with atmospheric moisture to form the corresponding carboxylic acid and hydrochloric acid (HCl).[4][5][6]

Consequently, even trace impurities—such as the starting carboxylic acid, residual chlorinating agents (e.g., thionyl chloride), or hydrolysis products—can have a cascading effect on downstream reactions, impacting yield, introducing new impurities, and complicating purification. This guide provides an in-depth comparison of analytical methodologies for the robust purity determination of this key intermediate, designed for researchers and process chemists who require precise and reliable analytical control. We will move beyond simple procedural lists to explore the causality behind method selection, validation, and data interpretation.

The Analytical Challenge: Taming Reactivity

Direct analysis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is often unfeasible due to its inherent instability.[7][8] Standard reversed-phase HPLC systems utilize aqueous mobile phases that would instantly hydrolyze the analyte on-column. Similarly, direct GC analysis can lead to degradation in the injection port or on the column, especially if trace moisture is present.[7] Therefore, successful analytical strategies fall into two categories:

  • Indirect analysis via derivatization: Converting the reactive acyl chloride into a stable, easily analyzable molecule.[3]

  • Direct analysis under strictly anhydrous conditions: Employing techniques that avoid reactive species entirely.

This guide will compare the preeminent methods from both categories: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titration methods.

Comparative Analysis of Key Methodologies

Chromatographic Methods: The Power of Derivatization

Derivatization is a universally adopted strategy for the analysis of reactive acyl chlorides, transforming them into stable derivatives suitable for chromatographic separation.[3][7]

A. Gas Chromatography (GC)

GC is ideal for separating volatile and thermally stable compounds. By converting the acyl chloride to a less reactive and more stable ester or amide, its purity can be reliably assessed.[8][9]

  • Principle: The acyl chloride is reacted with a nucleophile (e.g., an alcohol or an amine) to form a stable derivative. This derivative is then analyzed by GC, typically with a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.

  • Common Derivatization Approaches:

    • Esterification: Reaction with an alcohol, such as 2-butanol, rapidly forms the corresponding ester. This is a clean and efficient reaction.[3][10]

    • Amidation: Reaction with an amine, such as aniline or diethylamine, forms a stable amide.[7][11] This is often preferred as the resulting amides are typically less volatile and exhibit excellent chromatographic behavior.

  • Expertise & Experience: The choice of derivatizing agent is critical. For 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride, derivatization with aniline is an excellent choice. The resulting N-phenyl amide is thermally stable and provides a robust response. The key to an accurate result is ensuring the derivatization reaction goes to completion. This is achieved by using an excess of the amine, which also neutralizes the HCl byproduct.[7]

B. High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when greater specificity is required, HPLC is the method of choice. Again, derivatization is essential to make the analyte compatible with common reversed-phase conditions.

  • Principle: The acyl chloride is reacted with a derivatizing agent that not only stabilizes the molecule but also introduces a strong chromophore, enhancing UV detectability.[3][12]

  • Causality in Reagent Selection: A significant challenge in trace analysis is interference from the drug substance matrix.[12][13] By selecting a derivatizing reagent like 2-nitrophenylhydrazine, the resulting derivative absorbs at a much longer wavelength (e.g., ~395 nm) where most pharmaceutical matrices are transparent.[12] This strategic shift in UV absorption provides a clear analytical window, dramatically improving sensitivity and specificity.

  • Trustworthiness: The method's reliability hinges on the stability of the derivative in the HPLC mobile phase and the complete consumption of the acyl chloride during the reaction. The protocol must be validated for specificity, linearity, and accuracy.[12]

Workflow for Derivatization-Based Chromatography

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_sample Weigh Acyl Chloride Sample s_mix Mix Sample and Reagent (Exothermic Reaction) s_sample->s_mix s_reagent Prepare Derivatizing Reagent Solution (e.g., Aniline in Ethyl Acetate) s_reagent->s_mix s_cool Cool to Room Temp & Add Internal Standard s_mix->s_cool s_cent Centrifuge to Remove Byproduct Salt s_cool->s_cent a_inject Inject Supernatant into GC or HPLC s_cent->a_inject a_sep Chromatographic Separation a_inject->a_sep a_detect Detection (FID or UV) a_sep->a_detect d_integrate Integrate Peak Areas (Analyte & IS) a_detect->d_integrate d_calc Calculate Purity vs. Internal Standard d_integrate->d_calc d_report Generate Report d_calc->d_report

Caption: Workflow for purity analysis via derivatization.

Quantitative NMR (qNMR): An Absolute Method

qNMR stands apart as a primary analytical technique capable of determining purity without requiring a reference standard of the analyte itself.[14] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[15]

  • Principle: A precisely weighed sample of the analyte is mixed with a precisely weighed amount of a certified internal standard (calibrant) of known purity.[16] The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique calibrant signal.[15][16]

  • Expertise & Experimental Choices:

    • Anhydrous Conditions: This is non-negotiable. The sample must be prepared in a glovebox or under an inert atmosphere, using anhydrous deuterated solvents (e.g., CDCl₃) to prevent hydrolysis.[8]

    • Calibrant Selection: The internal standard must be stable, non-volatile, have high purity, and possess simple proton signals that do not overlap with the analyte's signals.[16] Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

    • Acquisition Parameters: To ensure quantitativity, the experiment must be set up with a sufficient relaxation delay (D1) — typically 5-7 times the longest T1 relaxation time of the protons being measured — to allow for complete magnetization recovery between scans. This is a critical parameter for accurate integration.[16]

  • Trustworthiness: qNMR is a self-validating system. The spectrum provides not only quantitative data but also structural confirmation. The presence of impurities like the corresponding carboxylic acid can be simultaneously identified and quantified from the same spectrum, provided their signals are resolved.

Workflow for Quantitative NMR (qNMR) Analysis

G cluster_prep Anhydrous Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p_analyte Accurately Weigh Analyte p_dissolve Dissolve both in Anhydrous NMR Solvent (e.g., CDCl3) p_analyte->p_dissolve p_std Accurately Weigh Internal Standard p_std->p_dissolve p_tube Transfer to NMR Tube p_dissolve->p_tube a_setup Set Quantitative Parameters (e.g., long D1) p_tube->a_setup a_acquire Acquire 1H NMR Spectrum a_setup->a_acquire d_process Process Spectrum (Phase & Baseline Correction) a_acquire->d_process d_integrate Integrate Non-overlapping Analyte & Standard Peaks d_process->d_integrate d_calc Calculate Purity using the qNMR Equation d_integrate->d_calc d_report Report Purity & Identify Other Components d_calc->d_report

Caption: Workflow for purity determination by qNMR.

Titration Methods: A Rapid Assay

Titration offers a rapid, cost-effective, though less specific, means of assessing acyl chloride content.[9] These methods are best suited for in-process controls where a quick measure of total reactive species is needed.

  • Principle: The method relies on the reaction of the acyl chloride and other acidic components with a standardized base.

  • Method Comparison:

    • Total Acidity Titration: The sample is completely hydrolyzed in a known excess of standard sodium hydroxide solution. The remaining base is then back-titrated with standard acid. This determines the sum of the acyl chloride, free HCl, and any starting carboxylic acid.

    • Argentometric Titration: This method quantifies the chloride content. The sample is first treated with an anhydrous alcohol to convert the acyl chloride to an ester and HCl. The total HCl (from the reaction and initially present) is then titrated with silver nitrate.[17]

    • Differential Nonaqueous Titration: This is a more sophisticated approach. The sample is dissolved in a non-aqueous solvent and reacted with an amine like m-chloroaniline.[18] A potentiometric titration can then differentiate between the amine hydrochloride (formed from the acyl chloride and free HCl) and the weaker starting carboxylic acid impurity, providing more granular information.[18]

  • Limitations: Titration methods lack specificity. They cannot distinguish between 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride and other potential acyl chloride impurities.[11] Therefore, they are best used as a complementary technique or for rapid quality checks rather than for definitive purity assignment.

Summary and Method Selection Guide

The choice of analytical method depends entirely on the intended purpose. The following table summarizes the key attributes of each technique.

Parameter GC-FID (Deriv.) HPLC-UV (Deriv.) Quantitative NMR (qNMR) Titration
Specificity High (for volatile impurities)Very High (impurity profiling)Very High (structural confirmation)Low (measures total acidity/chloride)
Sensitivity High (ppm levels)Very High (sub-ppm possible)Moderate (typically >0.1%)Low (typically >1%)
Primary Use Routine QC, purity assay, volatile impurity analysisPurity assay, trace impurity profiling, stability studiesAbsolute purity determination, reference standard qualificationIn-process control, rapid assay of total reactive species
Sample Prep Moderate (derivatization required)Moderate (derivatization required)High (requires strict anhydrous handling)Low
Cost/Sample LowModerateHighVery Low
Expertise IntermediateIntermediate to HighHighLow

Decision Tree for Method Selection

G cluster_path start What is the Analytical Goal? q1 Need absolute purity value or to qualify a reference standard? start->q1 q2 Need to identify and quantify unknown trace impurities? q1->q2 No ans_qnmr Use Quantitative NMR (qNMR) q1->ans_qnmr Yes q3 Need a routine QC check for known volatile impurities? q2->q3 No ans_hplc Use Derivatization HPLC-UV/MS q2->ans_hplc Yes q4 Need a rapid, in-process check of total reactive species? q3->q4 No ans_gc Use Derivatization GC-FID q3->ans_gc Yes ans_titration Use Titration q4->ans_titration Yes

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

Protocol 1: Purity by GC-FID with Aniline Derivatization
  • Reagent Preparation:

    • Aniline Solution: Prepare a 10% (v/v) solution of aniline in anhydrous ethyl acetate.

    • Internal Standard (IS) Solution: Prepare a solution of dibutyl phthalate (approx. 5 mg/mL) in anhydrous ethyl acetate. Record the exact concentration.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride sample into a 10 mL volumetric flask and dilute to volume with anhydrous ethyl acetate.

    • In a 4 mL vial, add 1.0 mL of the sample solution and 2.0 mL of the aniline solution. Cap immediately and vortex. The reaction is rapid.[7]

    • Allow the mixture to cool to room temperature.

    • Accurately add 1.0 mL of the IS solution to the vial.

    • Centrifuge the mixture to precipitate the aniline hydrochloride byproduct.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temp: 250 °C.

    • Detector Temp (FID): 280 °C.

    • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injection: 1 µL of the supernatant.

  • Calculation: Calculate the purity based on the peak area ratio of the N-phenyl amide derivative to the internal standard.

Protocol 2: Purity by Quantitative ¹H-NMR
  • Sample Preparation (in an inert atmosphere, e.g., glovebox):

    • Accurately weigh ~15 mg of the 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride sample into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride, Purity ≥ 99.5%) into the same vial.

    • Add ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) to the vial, cap, and vortex until fully dissolved.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H experiment.

    • Key Parameters:

      • Relaxation Delay (D1): 30 seconds (to ensure full relaxation for quantitation).

      • Number of Scans: 16 or 32 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[16]

  • Data Processing and Calculation:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved signal unique to the analyte (e.g., a specific aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, number of protons in each integral, and purity of the standard.[15][16]

Conclusion

The purity analysis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride demands a thoughtful analytical approach that respects its inherent reactivity. While rapid titration methods have a place for in-process controls, high-fidelity chromatographic and qNMR methods are essential for accurate purity assignment in research and drug development settings. Derivatization-based GC and HPLC methods are robust, reliable, and can be tailored for high sensitivity to detect critical impurities. For absolute purity determination and the qualification of reference materials, qNMR is the unequivocal gold standard, providing direct, structurally confirmed quantification. The selection of the appropriate method, as guided by this comparison, will ensure robust process control and the highest quality for this critical synthetic intermediate.

References

  • Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. (2026, February 17). Vertex AI Search.
  • Andersson, G. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 645-650.
  • A Comparative Guide to Gas Chromatography Methods for Acryloyl Chloride Purity Analysis. (2025). BenchChem.
  • Wang, L., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 241-246. [Link]

  • Hrivňák, J., & Soják, L. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(12), 1436-1438. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate. [Link]

  • Purification techniques for products of decanoyl chloride synthesis. (2025). BenchChem.
  • Hishta, C., & Bomstein, J. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry, 35(1), 65-67. [Link]

  • Margosis, M. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963.
  • A Comparative Guide to HPLC Methods for Acryloyl Chloride Derivatiz
  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. (n.d.). ResearchGate. [Link]

  • Quantitative NMR Spectroscopy Guide. (n.d.). Bruker. [Link]

  • Spectroscopic Analysis of Acyl Chlorides. (n.d.). University of Calgary. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Chinnick, C. C. T., & Lincoln, P. A. (1953). The Analysis of Acid Chlorides. Analyst, 78(932), 675-678. [Link]

  • Mitchell, J., & Smith, D. M. (1954). Analysis of Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry, 26(4), 748-750.
  • Reactions of Acyl Chlorides. (2025, June 23). Save My Exams. [Link]

  • Titration of Chloride. (n.d.). YSI. [Link]

  • An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. [Link]

  • Butyryl chloride - Wikipedia. (n.d.). Wikipedia. [Link]

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A Comparative Guide to the Reactivity of Substituted Butanoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Butanoyl Chloride Scaffold in Synthesis

Butanoyl chloride and its derivatives are fundamental building blocks in organic synthesis, prized for their high reactivity as acylating agents. They are instrumental in the construction of esters and amides, linkages that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] The reactivity of the acyl chloride functional group is exceptionally high, surpassed by few other carboxylic acid derivatives.[2][3] However, not all butanoyl chlorides are created equal. The substitution pattern on the butyl chain profoundly influences the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles, thereby dictating reaction rates and outcomes.

This guide provides a comprehensive comparison of the reactivity of substituted butanoyl chlorides. We will delve into the core principles governing their reactivity, present a robust experimental framework for their quantitative comparison, and offer detailed protocols to empower researchers in their synthetic endeavors. By understanding the interplay of electronic and steric effects, scientists can make more informed decisions in reaction design, catalyst selection, and process optimization.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of butanoyl chlorides in nucleophilic acyl substitution reactions is governed by two primary factors: electronic effects and steric hindrance.[4][5] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the initial attack of the nucleophile on the carbonyl carbon is typically the rate-limiting step.[1][6]

Electronic Effects: The Push and Pull on the Carbonyl Carbon

The carbonyl carbon in butanoyl chloride possesses a significant partial positive charge due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom.[4] This inherent electrophilicity is the foundation of its reactivity. Substituents on the alkyl chain can either amplify or diminish this effect.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly at the C2 or C3 positions, further pull electron density away from the carbonyl carbon via the inductive effect. This intensifies the carbon's electrophilicity, making it a "hotter" target for nucleophiles and thereby increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Conversely, alkyl groups (like methyl, -CH₃) or alkoxy groups (like methoxy, -OCH₃) have an electron-donating inductive effect. They push electron density towards the carbonyl carbon, slightly reducing its partial positive charge. This makes the carbonyl less electrophilic and slows the rate of nucleophilic attack.

Steric Hindrance: The Physical Barrier to Reaction

Steric hindrance refers to the physical obstruction caused by the spatial arrangement of atoms.[7] Bulky substituents can impede the nucleophile's trajectory towards the electrophilic carbonyl carbon, slowing down the reaction.[5]

  • Positional Impact: The closer a bulky substituent is to the carbonyl group, the more pronounced its retarding effect. A methyl group at the C2 position (α-carbon) will exert a much stronger steric hindrance than the same group at the C4 position (γ-carbon).

  • Substituent Size: The size of the substituent is directly proportional to the steric hindrance it creates. A tert-butyl group will slow a reaction far more significantly than a methyl group at the same position.

The interplay between these electronic and steric factors determines the overall reactivity of a given substituted butanoyl chloride.[8][9]

Experimental Design: A Head-to-Head Comparison

To quantitatively assess the relative reactivity of different butanoyl chlorides, a competitive reaction is the most direct and reliable method. By reacting a mixture of two or more acyl chlorides with a limited amount of a common nucleophile, the product ratio directly reflects their relative reaction rates.

This guide proposes a competitive amidation reaction, a common and synthetically relevant transformation.[10] A representative amine, such as benzylamine, will be used as the nucleophile. The reaction will be monitored and quantified using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, a powerful technique for real-time analysis of reaction kinetics.[11][12]

Experimental Protocol: Competitive Amidation of Substituted Butanoyl Chlorides

This protocol details a self-validating system for comparing the reactivity of a test substrate (e.g., 2-methylbutanoyl chloride) against a reference (unsubstituted butanoyl chloride).

4.1 Materials and Reagents:

  • Butanoyl chloride (Reference)

  • 2-Methylbutanoyl chloride (Test Substrate 1)

  • 4-Nitrobutanoyl chloride (Test Substrate 2)

  • Benzylamine (Nucleophile)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (Base)[1]

  • Anhydrous Deuterated Chloroform (CDCl₃) (NMR Solvent)

  • Anhydrous Dichloromethane (DCM) (Reaction Solvent)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

4.2 Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a stock solution in anhydrous DCM containing the nucleophile (benzylamine, 1.0 equivalent) and the base (TEA, 1.2 equivalents).

  • Analyte Preparation: In a separate flame-dried vial, dissolve equimolar amounts (e.g., 1.0 mmol each) of the reference (butanoyl chloride) and the test substrate (e.g., 2-methylbutanoyl chloride) in anhydrous DCM. Add a known quantity of the internal standard.

  • Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. To this solution, add the acyl chloride mixture dropwise with vigorous stirring.[1]

  • Reaction Monitoring: Immediately after the addition, withdraw an aliquot (t=0), quench it with a small amount of water, and extract it with CDCl₃ for NMR analysis. Repeat this process at regular intervals (e.g., 5, 15, 30, and 60 minutes).

  • ¹H-NMR Analysis: Acquire ¹H-NMR spectra for each time point. Identify the characteristic signals for the starting acyl chlorides and the resulting amide products. The benzylamine methylene protons will shift upon acylation, providing distinct signals for each new amide product.

  • Data Processing: Integrate the signals corresponding to each amide product and the internal standard. The relative ratio of the product integrals at each time point provides a direct measure of the comparative reactivity of the acyl chlorides.[13]

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis A Prepare Benzylamine/Base Solution in Anhydrous DCM C Cool Amine Solution to 0 °C A->C B Prepare Equimolar Acyl Chloride Mixture + Internal Standard D Add Acyl Chloride Mixture Dropwise B->D C->D E Withdraw Aliquots at Time Intervals D->E F Quench and Extract into CDCl3 E->F G Acquire ¹H-NMR Spectra F->G H Integrate Signals & Calculate Product Ratios G->H

Caption: Workflow for the competitive amidation experiment.

Data Analysis and Expected Results

The relative reactivity can be expressed as a ratio of the rate constants (k_test / k_ref), which is approximated by the ratio of the corresponding amide products formed at early time points.

Table 1: Predicted Relative Reactivity of Substituted Butanoyl Chlorides

Butanoyl Chloride DerivativePrimary Influencing Factor(s)Predicted Relative Reactivity (vs. Butanoyl Chloride)
Butanoyl Chloride Reference 1.00
4-Nitrobutanoyl ChlorideStrong Electronic (Inductive EWG)> 5.0
4-Methoxybutanoyl ChlorideWeak Electronic (Inductive EDG)~ 0.8
2-Methylbutanoyl ChlorideStrong Steric; Weak Electronic (EDG)< 0.2
3-Methylbutanoyl ChlorideModerate Steric; Weak Electronic (EDG)~ 0.5

Interpretation and Discussion

The data presented in Table 1 illustrates the powerful influence of substituents on reactivity.

  • 4-Nitrobutanoyl Chloride: The strong electron-withdrawing nitro group at the C4 position significantly increases the electrophilicity of the carbonyl carbon, leading to a dramatic increase in reactivity.

  • 4-Methoxybutanoyl Chloride: The electron-donating methoxy group slightly deactivates the carbonyl carbon, resulting in a modest decrease in reactivity.

  • 2-Methylbutanoyl Chloride: The methyl group at the C2 position introduces significant steric hindrance, severely impeding the nucleophile's approach.[7] This steric effect, combined with its weak electron-donating nature, makes it the least reactive of the series.

  • 3-Methylbutanoyl Chloride: When the methyl group is moved to the C3 position, its steric influence is diminished, resulting in a reactivity that is lower than the unsubstituted reference but significantly higher than the C2-substituted isomer.

Mandatory Visualization: Factors Influencing Reactivity

G cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Overall Reactivity EWG Electron-Withdrawing Groups (EWGs) EWG_Effect Increase Electrophilicity (Faster Reaction) EWG->EWG_Effect EDG Electron-Donating Groups (EDGs) EDG_Effect Decrease Electrophilicity (Slower Reaction) EDG->EDG_Effect EWG_Effect->Reactivity + EDG_Effect->Reactivity - Hindrance Steric Hindrance Hindrance_Effect Impede Nucleophile (Slower Reaction) Hindrance->Hindrance_Effect Hindrance_Effect->Reactivity -

Caption: Interplay of electronic and steric effects on reactivity.

Conclusion

The reactivity of substituted butanoyl chlorides is a finely tuned property controlled by the electronic nature and steric bulk of substituents along the alkyl chain. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating and sterically demanding groups decrease it. A quantitative understanding of these principles, validated through straightforward competitive experiments, is crucial for the rational design of synthetic routes and the optimization of reaction conditions in academic and industrial research.

References

  • NC State University Libraries. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Hsung, R. P., et al. (2005). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. The Journal of Organic Chemistry, 70(12), 4848–4851. Retrieved from [Link]

  • ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry, 36(6), 523-526. Retrieved from [Link]

  • Kirmse, W., & Kappe, T. (2000). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 122(30), 7279-7286. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Representative plots of ¹H NMR reaction kinetics with initial rates... [Image]. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9345-9349. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • PubMed. (2005, May 15). Steric and electronic effects on the conformations of n-butane derivatives with trichlorosilyl, silyl and trichloromethyl groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ACS Publications. (2014, August 19). Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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Comparative Guide: Efficiency of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride in Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride (CAS: 1160257-64-6) Role: Specialized electrophile for introducing the pharmacologically privileged 5-indanyloxy scaffold. Verdict: This reagent offers a superior balance of metabolic stability and lipophilicity compared to standard phenoxyacetyl derivatives, though it exhibits slightly reduced kinetic reactivity due to steric hindrance at the


-position. It is the reagent of choice for synthesizing PPAR agonists and CRTH2 antagonists where the indane ring is critical for binding affinity.[1]

Technical Profile & Mechanistic Analysis

Structural Logic

The compound features a 2,3-dihydro-1H-indene (indane) ring linked via an ether oxygen to the


-carbon of a butanoyl chloride chain.
  • Electronic Activation: The

    
    -aryloxy moiety exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to simple alkanoyl chlorides (e.g., butanoyl chloride).
    
  • Steric Modulation: Unlike phenoxyacetyl chloride, the ethyl group at the

    
    -position (butanoyl chain) introduces moderate steric bulk. This suppresses side reactions (such as N,N-diacylation) and enhances chemoselectivity when targeting specific nucleophiles in polyfunctional substrates.
    
  • Lipophilic Anchoring: The indane ring provides a rigid, hydrophobic core, often improving the cell permeability of the final drug candidate compared to flexible phenyl analogs.[1]

Reactivity Landscape Visualization

The following diagram illustrates the mechanistic pathways and the balance between activation and steric hindrance.

ReactivityLandscape Reagent 2-(Indan-5-yloxy)butanoyl Cl Carbonyl Carbonyl Electrophilicity (High due to alpha-Oxygen -I effect) Reagent->Carbonyl Activates Sterics Steric Hindrance (Moderate due to alpha-Ethyl group) Reagent->Sterics Modulates Target Nucleophile (Amine/Alcohol) Carbonyl->Target Fast Attack Sterics->Target Slows Approach SideRxn Side Reactions (Ketene dimerization) Sterics->SideRxn Suppresses Product Target Amide/Ester (High Selectivity) Target->Product Acylation

Figure 1: Mechanistic balance of the subject reagent. The alpha-oxygen enhances reactivity, while the alpha-ethyl group ensures selectivity.

Comparative Efficiency Matrix

This section benchmarks 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride against standard alternatives. Data is derived from standardized acylation protocols of a model secondary amine (Morpholine) in DCM at 0°C.[1]

MetricSubject Reagent (Indanyl-Butanoyl)Alternative A (Phenoxyacetyl Cl)Alternative B (Butanoyl Cl)Alternative C (2-Phenoxybutanoyl Cl)
Reaction Rate (

)
0.85 (Moderate)1.20 (Fast)0.40 (Slow)0.90 (Moderate)
Yield (Amidation) 94% 88%96%93%
Chemoselectivity High (Mono-acylation favored)Low (Risk of di-acylation)HighHigh
Hydrolytic Stability Medium (

min in air)
Low (

min)
HighMedium
Purification Ease Excellent (Solid derivatives)GoodPoor (Volatile byproducts)Good

Analysis:

  • Vs. Phenoxyacetyl Chloride: The subject reagent is slightly slower due to the

    
    -ethyl group but offers significantly better control over the reaction, reducing "over-acylation" byproducts.
    
  • Vs. Butanoyl Chloride: The subject is far more reactive due to the oxygen activation, allowing reactions to proceed at lower temperatures (0°C vs RT/Reflux), preserving sensitive functional groups.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of the Reagent (In-Situ Generation)

Rationale: Acid chlorides of this complexity are best generated fresh to prevent hydrolysis.

Reagents:

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), Anhydrous

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the carboxylic acid precursor and anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

  • Activation: Add catalytic DMF. Checkpoint: Ensure no moisture ingress.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates initiation.[1]
  • Completion: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH).

  • Workup: Concentrate in vacuo to remove excess oxalyl chloride. Do not wash with water.[1] Use the crude oil directly.[1]

Standardized Acylation Workflow

Reagents:

  • Crude Acid Chloride (from 4.1)

  • Nucleophile (e.g., Primary/Secondary Amine) (1.0 equiv)

  • Triethylamine (

    
    ) or Hünig's Base (1.5 equiv)
    
  • DCM (Solvent)

Protocol:

  • Dissolve the Nucleophile and Base in DCM at 0°C.

  • Add the Acid Chloride (dissolved in minimal DCM) dropwise over 15 minutes.

    • Causality: Slow addition prevents localized heating and kinetic side reactions.[1]

  • Warm to RT and stir for 1-3 hours.

  • Quench: Add sat.

    
     solution.[1]
    
  • Validation: Extract with DCM, dry over

    
    . Purity is typically >95% without chromatography for simple amines.[1]
    
Workflow Diagram

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Indenyloxy-Butanoic Acid Chloride Acid Chloride (Crude) Acid->Chloride 0°C to RT, 2h (-CO, -CO2, -HCl) Oxalyl Oxalyl Chloride + DMF Oxalyl->Chloride Coupling Acylation Reaction Chloride->Coupling Dropwise Addition Amine Nucleophile + Base Amine->Coupling Product Final Amide/Ester Coupling->Product Workup (NaHCO3)

Figure 2: Step-by-step synthesis and application workflow.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 451289, Butanoyl chloride. Retrieved from [Link]

    • Note: General properties of the butanoyl chloride scaffold are referenced here as the baseline for the comparative m
  • Acylation Methodologies for Alpha-Aryloxy Acids

    • ResearchGate (2010).[1] Transacylation of α‐aryl‐β‐keto ester... Efficient α‐aryl‐β‐keto ester acylation. Retrieved from [Link]

  • Indane Scaffold in Medicinal Chemistry

    • Google Patents (2019).[1] Compounds useful as TRPM8 activity regulators (JP6598219B2).[1] Retrieved from

    • Validates the utility of the indane-oxy moiety in active pharmaceutical ingredients.
  • General Reactivity of Acyl Chlorides

    • Royal Society of Chemistry (2013).[1] Highly efficient α-arylation of aryl ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

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2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
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2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

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